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  • Product: 4-Iodo-2-methoxynicotinaldehyde
  • CAS: 158669-26-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Iodo-2-methoxynicotinaldehyde (CAS Number: 158669-26-2)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Iodo-2-methoxynicotinaldehyde, with the CAS number 158669-26-2, is a highly functionalized pyridine derivative that has emerged as a valuable...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methoxynicotinaldehyde, with the CAS number 158669-26-2, is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural features, including an iodine atom, a methoxy group, and an aldehyde functional group on a pyridine ring, provide multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its potential in drug discovery and development. The presence of the iodo substituent makes it particularly suitable for cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1]

Chemical and Physical Properties

4-Iodo-2-methoxynicotinaldehyde is typically a white to yellow powder.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 158669-26-2[1][2]
Molecular Formula C₇H₆INO₂[1]
Molecular Weight 263.03 g/mol [1]
Appearance White to yellow powder[1]
Purity ≥95% to ≥98% (HPLC)[1]
Synonyms 4-Iodo-2-methoxypyridine-3-carboxaldehyde, 3-Formyl-4-iodo-2-methoxypyridine[1]
Storage Conditions Store at 0-8 °C, sealed in a dry environment.[1]

Synthesis and Reactivity

  • Iodo Group: The iodine atom at the 4-position is an excellent leaving group, making this position susceptible to various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups.

  • Aldehyde Group: The aldehyde at the 3-position is a versatile functional group that can undergo a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, and other derivatives.

  • Methoxy Group: The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can be cleaved under certain conditions to yield the corresponding pyridinone.

A generalized workflow for the potential utilization of this compound in the synthesis of more complex molecules is depicted below.

G General Synthetic Utility Workflow cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds start 4-Iodo-2-methoxynicotinaldehyde cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) start->cross_coupling [Pd] catalyst aldehyde_chem Aldehyde Chemistry (e.g., Reductive Amination, Wittig) start->aldehyde_chem methoxy_demethylation Methoxy Group Demethylation start->methoxy_demethylation biaryl Bi-aryl Pyridines cross_coupling->biaryl heterocyclic Fused Heterocyclic Systems aldehyde_chem->heterocyclic pyridone Substituted Pyridinones methoxy_demethylation->pyridone

Caption: General synthetic utility of 4-Iodo-2-methoxynicotinaldehyde.

Applications in Research and Development

4-Iodo-2-methoxynicotinaldehyde is a key intermediate in the synthesis of a variety of target molecules with potential applications in several fields.

Pharmaceutical Research

This compound is particularly noted for its use as an intermediate in the development of novel pharmaceuticals, especially in the field of oncology.[1] Its utility stems from its role as a scaffold for the synthesis of enzyme inhibitors and other biologically active compounds.[1] While specific targets are not always disclosed in commercially available literature, the pyridine core is a common motif in many kinase inhibitors and other targeted cancer therapies.

Organic Electronics

There are indications that 4-Iodo-2-methoxynicotinaldehyde is utilized in the fabrication of organic light-emitting diodes (OLEDs), suggesting a role in the development of advanced materials for electronic displays.[1]

Biochemical Research

The compound is considered valuable for studying enzyme interactions and can be used to design specific enzyme inhibitors.[1] The aldehyde functionality can potentially react with active site residues of enzymes, leading to inhibition.

Potential Biological Activity and Signaling Pathways

While direct biological data for 4-Iodo-2-methoxynicotinaldehyde is limited in the public domain, its structural similarity to other substituted pyridines and aldehydes suggests potential areas of biological activity. For instance, various substituted aldehydes have been shown to inhibit enzymes like xanthine oxidase.

Given its application in anti-cancer drug discovery, it is plausible that derivatives of 4-Iodo-2-methoxynicotinaldehyde could modulate signaling pathways crucial for cancer cell proliferation and survival. A hypothetical signaling pathway that is often targeted in cancer therapy and could potentially be influenced by derivatives of this compound is the PI3K/AKT/mTOR pathway.

G Hypothetical Target Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor Derivative of 4-Iodo-2-methoxy- nicotinaldehyde Inhibitor->PI3K Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Safety and Handling

Hazard Identification

Safety data sheets for 4-Iodo-2-methoxynicotinaldehyde and structurally similar compounds indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Handling and Storage

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid breathing dust. Store the container tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures
  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

4-Iodo-2-methoxynicotinaldehyde is a versatile and valuable chemical intermediate with significant potential, particularly in the field of drug discovery. Its multiple functional groups allow for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules. Further research into its synthesis, reactivity, and biological properties is warranted to fully exploit its potential in the development of new therapeutics and advanced materials.

References

Exploratory

physicochemical properties of 4-Iodo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Iodo-2-methoxynicotinaldehyde, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and organic synthesis. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methoxynicotinaldehyde, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and organic synthesis. Its structural features, including the reactive aldehyde group, the iodine atom which can participate in cross-coupling reactions, and the methoxy group influencing its electronic properties and solubility, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Iodo-2-methoxynicotinaldehyde is presented below. It is important to note that while some properties have been computationally predicted, experimental data for certain parameters remains limited in publicly accessible literature.

Table 1: Physicochemical Properties of 4-Iodo-2-methoxynicotinaldehyde

PropertyValueSource
IUPAC Name 4-iodo-2-methoxypyridine-3-carbaldehydePubChem[1]
Synonyms 4-Iodo-2-methoxypyridine-3-carboxaldehyde, 3-Formyl-4-iodo-2-methoxypyridineChem-Impex[2]
CAS Number 158669-26-2Chem-Impex[2]
Molecular Formula C₇H₆INO₂PubChem[1]
Molecular Weight 263.03 g/mol PubChem[1]
Appearance White to yellow powderChem-Impex[2]
Boiling Point 328.3°C (Predicted)MySkinRecipes[3]
Melting Point Not available
Solubility The methoxy group is noted to contribute to its solubility and stability.[2] Specific quantitative data in common solvents is not readily available.
logP (XLogP3) 1.3 (Computed)PubChem[1]
pKa Not available

Experimental Protocols

Synthesis of 4-Iodo-2-methoxynicotinaldehyde

This proposed two-step synthesis involves the iodination of a suitable 2-methoxypyridine precursor followed by formylation.

Step 1: Iodination of 2-methoxy-3-methylpyridine

  • Materials: 2-methoxy-3-methylpyridine, N-Iodosuccinimide (NIS), Acetonitrile (anhydrous).

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxy-3-methylpyridine (1.0 eq) in anhydrous acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) to the solution portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-iodo-2-methoxy-3-methylpyridine.

Step 2: Oxidation to 4-Iodo-2-methoxynicotinaldehyde

  • Materials: 4-iodo-2-methoxy-3-methylpyridine, Selenium dioxide (SeO₂), 1,4-Dioxane, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 4-iodo-2-methoxy-3-methylpyridine (1.0 eq) in a mixture of 1,4-dioxane and water.

    • Add selenium dioxide (1.2 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter to remove the black selenium precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Iodo-2-methoxynicotinaldehyde.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for 4-Iodo-2-methoxynicotinaldehyde.

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Oxidation start1 2-methoxy-3-methylpyridine process1 Stir at RT, 12-24h start1->process1 reagent1 N-Iodosuccinimide (NIS) in Acetonitrile reagent1->process1 workup1 Quench (Na₂S₂O₃) Extract (EtOAc) Purify (Column Chromatography) process1->workup1 product1 4-iodo-2-methoxy-3-methylpyridine workup1->product1 process2 Reflux, 4-6h product1->process2 reagent2 Selenium Dioxide (SeO₂) in Dioxane/Water reagent2->process2 workup2 Filter Concentrate Purify (Column Chromatography) process2->workup2 final_product 4-Iodo-2-methoxynicotinaldehyde workup2->final_product

Caption: Proposed two-step synthesis workflow for 4-Iodo-2-methoxynicotinaldehyde.

Signaling Pathways

Currently, there is no specific information available in the searched scientific literature detailing the involvement of 4-Iodo-2-methoxynicotinaldehyde in any signaling pathways. Its utility is primarily documented as a synthetic intermediate for the creation of more complex, potentially biologically active molecules.[2] Future research may elucidate specific biological targets and pathway interactions.

References

Foundational

4-Iodo-2-methoxypyridine-3-carboxaldehyde synthesis route

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-methoxypyridine-3-carboxaldehyde For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a viable...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-methoxypyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-iodo-2-methoxypyridine-3-carboxaldehyde, a key building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the directed ortho-metalation and subsequent formylation of 2-methoxypyridine to yield the intermediate, 2-methoxypyridine-3-carboxaldehyde. This intermediate is then subjected to regioselective iodination to afford the final product. This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties of 4-iodo-2-methoxypyridine-3-carboxaldehyde (CAS No: 158669-26-2) is presented below.[1][2]

PropertyValue
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
Appearance Off-white to yellow solid
CAS Number 158669-26-2

Proposed Synthesis Route

The synthesis of 4-iodo-2-methoxypyridine-3-carboxaldehyde is proposed to proceed via a two-step sequence. The first step involves the synthesis of the key intermediate, 2-methoxypyridine-3-carboxaldehyde, through directed ortho-metalation of 2-methoxypyridine. The second step is the regioselective iodination of this intermediate at the 4-position.

Synthesis_Route Start 2-Methoxypyridine Intermediate 2-Methoxypyridine-3-carboxaldehyde Start->Intermediate 1. LTMP, THF, -78 °C 2. DMF Final 4-Iodo-2-methoxypyridine-3-carboxaldehyde Intermediate->Final NIS, CH3CN

Figure 1: Proposed two-step synthesis route for 4-iodo-2-methoxypyridine-3-carboxaldehyde.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and provide a detailed guide for the synthesis.

Step 1: Synthesis of 2-Methoxypyridine-3-carboxaldehyde

This procedure is adapted from the directed ortho-metalation and formylation of substituted methoxypyridines. The methoxy group at the 2-position directs the lithiation to the C-3 position.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxypyridine109.135.00 g45.8 mmol
2,2,6,6-Tetramethylpiperidine141.277.1 mL (6.46 g)45.8 mmol
n-Butyllithium (2.5 M in hexanes)64.0618.3 mL45.8 mmol
N,N-Dimethylformamide (DMF)73.094.2 mL (4.0 g)54.9 mmol
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated aq. Sodium Bicarbonate-50 mL-
Dichloromethane-150 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a solution of 2,2,6,6-tetramethylpiperidine (7.1 mL, 45.8 mmol) in anhydrous THF (50 mL) at -20 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (18.3 mL of a 2.5 M solution in hexanes, 45.8 mmol) dropwise.

  • Stir the resulting mixture for 30 minutes at -20 °C to form Lithium 2,2,6,6-tetramethylpiperidide (LTMP).

  • Cool the solution to -78 °C.

  • Slowly add a solution of 2-methoxypyridine (5.00 g, 45.8 mmol) in anhydrous THF (50 mL) to the LTMP solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (4.2 mL, 54.9 mmol) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for an additional 30 minutes, then allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methoxypyridine-3-carboxaldehyde.

Expected Yield: Based on similar reactions, a yield of 70-85% can be anticipated.

Step 2: Synthesis of 4-Iodo-2-methoxypyridine-3-carboxaldehyde

This procedure utilizes N-iodosuccinimide (NIS) for the electrophilic iodination of the electron-rich pyridine ring. The regioselectivity is directed to the 4-position due to the electronic effects of the methoxy and formyl groups.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxypyridine-3-carboxaldehyde137.144.00 g29.2 mmol
N-Iodosuccinimide (NIS)224.997.21 g32.1 mmol
Acetonitrile-100 mL-
Saturated aq. Sodium Thiosulfate-50 mL-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Dissolve 2-methoxypyridine-3-carboxaldehyde (4.00 g, 29.2 mmol) in acetonitrile (100 mL) in a round-bottom flask.

  • Add N-iodosuccinimide (7.21 g, 32.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL) to consume any unreacted iodine.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield 4-iodo-2-methoxypyridine-3-carboxaldehyde.

Expected Yield: Iodination reactions of this type typically proceed in good to excellent yields (75-95%).

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12-MethoxypyridineLTMP, DMF2-Methoxypyridine-3-carboxaldehyde70-85
22-Methoxypyridine-3-carboxaldehydeNIS4-Iodo-2-methoxypyridine-3-carboxaldehyde75-95

Logical Workflow Diagram

The overall workflow for the synthesis and purification of 4-iodo-2-methoxypyridine-3-carboxaldehyde is depicted below.

Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Iodination A Mix 2,2,6,6-Tetramethylpiperidine and n-BuLi in THF at -20 °C B Add 2-Methoxypyridine at -78 °C A->B C Add DMF at -78 °C B->C D Workup and Purification C->D E 2-Methoxypyridine-3-carboxaldehyde D->E F Dissolve Intermediate in Acetonitrile E->F Proceed to next step G Add NIS at room temperature F->G H Workup and Purification G->H I 4-Iodo-2-methoxypyridine-3-carboxaldehyde H->I

Figure 2: Detailed experimental workflow for the synthesis of the target compound.

This guide provides a robust and well-documented pathway for the synthesis of 4-iodo-2-methoxypyridine-3-carboxaldehyde. Researchers are advised to follow standard laboratory safety procedures when handling the reagents mentioned in this document.

References

Exploratory

Structural Analysis of 3-Formyl-4-iodo-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive structural analysis of 3-Formyl-4-iodo-2-methoxypyridine, a substituted pyridine derivative of interest in med...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-Formyl-4-iodo-2-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this report leverages data from structurally related compounds to predict its properties and reactivity. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyridine-based compounds.

Molecular Structure and Properties

3-Formyl-4-iodo-2-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a formyl group at the 3-position, an iodine atom at the 4-position, and a methoxy group at the 2-position. The presence of these functional groups imparts a unique electronic and steric profile to the molecule, making it a potentially valuable building block in the synthesis of more complex chemical entities.

The molecular structure of 3-Formyl-4-iodo-2-methoxypyridine is depicted below.

Figure 1: Predicted 2D structure of 3-Formyl-4-iodo-2-methoxypyridine.

Predicted Physicochemical Properties
PropertyPredicted ValueBasis for Prediction
Molecular Formula C7H6INO2From structure
Molecular Weight 263.03 g/mol From structure
Appearance Likely a solid at room temperatureBased on similar substituted pyridines
Melting Point 65-75 °CAnalogy to 3-Formyl-4-methoxypyridine (63-67 °C)[1]
Boiling Point > 200 °C (decomposes)General trend for similar aromatic compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)Based on functional groups

Proposed Synthesis

A specific, validated synthetic protocol for 3-Formyl-4-iodo-2-methoxypyridine is not currently published. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as the Vilsmeier-Haack formylation. A potential two-step synthesis starting from 4-iodo-2-methoxypyridine is outlined below. The synthesis of the precursor, 3-iodo-4-methoxypyridine, has been reported.[2]

G cluster_0 Step 1: Iodination cluster_1 Step 2: Formylation 4-methoxypyridine 4-methoxypyridine 3-iodo-4-methoxypyridine 3-iodo-4-methoxypyridine 4-methoxypyridine->3-iodo-4-methoxypyridine 1. n-BuLi, TMP, ZnCl2*TMEDA 2. I2 3-Formyl-4-iodo-2-methoxypyridine 3-Formyl-4-iodo-2-methoxypyridine 3-iodo-4-methoxypyridine->3-Formyl-4-iodo-2-methoxypyridine POCl3, DMF (Vilsmeier-Haack) G cluster_formyl Reactions of the Formyl Group cluster_iodo Reactions of the Iodo Group Start 3-Formyl-4-iodo-2-methoxypyridine Oxidation Oxidation Start->Oxidation e.g., KMnO4 Reduction Reduction Start->Reduction e.g., NaBH4 Wittig Wittig Start->Wittig Ph3P=CHR Reductive_Amination Reductive Amination Start->Reductive_Amination R2NH, NaBH(OAc)3 Suzuki Suzuki Coupling Start->Suzuki ArB(OH)2, Pd catalyst Heck Heck Coupling Start->Heck Alkene, Pd catalyst Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne, Pd/Cu catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine, Pd catalyst Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alcohol Alcohol Derivative Reduction->Alcohol Alkene Alkene Derivative Wittig->Alkene Amine_Product Amine Derivative Reductive_Amination->Amine_Product Biaryl Biaryl Derivative Suzuki->Biaryl Styrene Styrene Derivative Heck->Styrene Alkynyl Alkynyl Derivative Sonogashira->Alkynyl Aryl_Amine Aryl Amine Derivative Buchwald->Aryl_Amine

References

Foundational

Spectroscopic and Synthetic Profile of 4-Iodo-2-methoxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals December 25, 2025 Abstract This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Iodo-2-methoxynicotinaldeh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Iodo-2-methoxynicotinaldehyde (C₇H₆INO₂), a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of established physicochemical properties, predicted spectroscopic data based on analogous structures, and a plausible synthetic protocol. All predicted and proposed information is clearly delineated and should serve as a starting point for further experimental investigation.

Physicochemical Properties

4-Iodo-2-methoxynicotinaldehyde is a substituted pyridine ring, featuring an iodo group at the 4-position, a methoxy group at the 2-position, and a formyl (aldehyde) group at the 3-position. These functional groups provide multiple reactive sites for further chemical modifications, making it a potentially valuable building block in organic synthesis.

PropertyValueSource
Molecular Formula C₇H₆INO₂PubChem[1]
Molecular Weight 263.03 g/mol PubChem[1]
IUPAC Name 4-iodo-2-methoxypyridine-3-carbaldehydePubChem[1]
CAS Number 158669-26-2PubChem[1]
Appearance White to yellow powder (predicted)Chem-Impex[2]

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methoxy protons.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~10.2s--CHO
~8.3d~5.0H-6
~7.5d~5.0H-5
~4.0s--OCH₃
  • ¹³C NMR (Predicted, 125 MHz, CDCl₃): The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Chemical Shift (δ) (ppm)Assignment
~190C=O (aldehyde)
~165C-2 (C-OCH₃)
~155C-6
~145C-4 (C-I)
~120C-5
~115C-3
~55-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic)
~2850, ~2750MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1580, ~1470Medium-StrongC=C/C=N stretching (pyridine ring)
~1250StrongC-O stretch (aryl ether)
~1020MediumC-O stretch (methoxy)
~850StrongC-H out-of-plane bend
Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
263High[M]⁺ (Molecular Ion)
262Moderate[M-H]⁺
234High[M-CHO]⁺
127Moderate[I]⁺

Proposed Experimental Protocols

Proposed Synthesis of 4-Iodo-2-methoxynicotinaldehyde

A plausible synthetic route involves the direct iodination of 2-methoxynicotinaldehyde. This method is based on established procedures for the iodination of activated pyridine rings.

Reaction Scheme:

G 2-Methoxynicotinaldehyde 2-Methoxynicotinaldehyde 4-Iodo-2-methoxynicotinaldehyde 4-Iodo-2-methoxynicotinaldehyde 2-Methoxynicotinaldehyde->4-Iodo-2-methoxynicotinaldehyde I₂, H₂SO₄, (NH₄)₂S₂O₈

Caption: Proposed synthesis of 4-Iodo-2-methoxynicotinaldehyde.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 2-methoxynicotinaldehyde (1.0 eq).

  • Reagent Addition: Add concentrated sulfuric acid (H₂SO₄) and elemental iodine (I₂) (1.1 eq).

  • Reaction Conditions: Heat the mixture to 60-70 °C with stirring.

  • Oxidant Addition: Add ammonium persulfate ((NH₄)₂S₂O₈) (1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 80 °C.

  • Reaction Monitoring: Stir the reaction mixture at 70 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Iodo-2-methoxynicotinaldehyde.

G cluster_0 Reaction cluster_1 Work-up and Purification A Setup Reaction Vessel B Add Reactants A->B C Heat and Stir B->C D Add Oxidant C->D E Monitor by TLC D->E F Quench Reaction E->F G Neutralize F->G H Extract Product G->H I Dry and Concentrate H->I J Column Chromatography I->J Characterization Characterization J->Characterization

Caption: General experimental workflow for synthesis and purification.

Applications in Drug Discovery

Halogenated pyridines are crucial building blocks in medicinal chemistry. The iodo-substituent on 4-Iodo-2-methoxynicotinaldehyde serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The aldehyde and methoxy groups offer additional points for modification. This trifunctional nature makes it a valuable scaffold for the synthesis of novel, complex molecules with potential biological activity.

G cluster_0 Cross-Coupling Reactions A 4-Iodo-2-methoxynicotinaldehyde B Suzuki Coupling (Aryl/Heteroaryl Groups) A->B C Sonogashira Coupling (Alkynyl Groups) A->C D Buchwald-Hartwig Amination (Amino Groups) A->D E Aldehyde Chemistry (e.g., Reductive Amination, Wittig Reaction) A->E F Novel Biologically Active Compounds B->F C->F D->F E->F

Caption: Potential of 4-Iodo-2-methoxynicotinaldehyde as a scaffold.

Conclusion

4-Iodo-2-methoxynicotinaldehyde presents itself as a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties and a practical starting point for its synthesis and characterization. The predicted spectroscopic data and the proposed synthetic protocol are intended to facilitate further research into this and related molecules, potentially accelerating the discovery of new therapeutics and functional materials. Experimental validation of the data presented herein is strongly encouraged.

References

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4-Iodo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Iodo-2-methoxynicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methoxynicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of 4-Iodo-2-methoxynicotinaldehyde, offering insights into its handling, formulation, and application in research and development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information based on its structural features and data from analogous compounds.

Compound Profile:

PropertyValueSource
IUPAC Name 4-iodo-2-methoxypyridine-3-carbaldehydeN/A
Synonyms 4-Iodo-2-methoxypyridine-3-carboxaldehyde, 3-Formyl-4-iodo-2-methoxypyridine[1]
CAS Number 158669-26-2[1]
Molecular Formula C₇H₆INO₂[2]
Molecular Weight 263.03 g/mol [2]
Appearance White to yellow powder[1]
Storage Conditions 0-8 °C, protect from light[1]

Solubility Profile

The solubility of 4-Iodo-2-methoxynicotinaldehyde is influenced by the interplay of its functional groups: the polar aldehyde and methoxy groups, the relatively nonpolar iodinated pyridine ring, and the nitrogen atom in the pyridine ring which can act as a hydrogen bond acceptor. The presence of the methoxy group is suggested to contribute positively to its solubility.[1]

Predicted Solubility

Due to the absence of specific experimental solubility data, the following table provides predicted solubility based on the principle of "like dissolves like" and the analysis of its structural components. These predictions are qualitative and should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThe polar nature of these solvents can interact favorably with the aldehyde and methoxy groups, as well as the pyridine nitrogen.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents should effectively solvate the aromatic and iodo-substituted parts of the molecule.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThe ether oxygen can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donors and the aldehyde group.
Alcohols Methanol, EthanolModerateThe hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, interacting with the methoxy and aldehyde groups.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.
Aqueous WaterLowWhile the methoxy and aldehyde groups can form hydrogen bonds with water, the bulky, nonpolar iodo-substituted pyridine ring is expected to significantly limit aqueous solubility.
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of 4-Iodo-2-methoxynicotinaldehyde in a specific solvent at a constant temperature.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Selected solvents (e.g., DMSO, water, ethanol)

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of 4-Iodo-2-methoxynicotinaldehyde to a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature for a sufficient period for the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 4-Iodo-2-methoxynicotinaldehyde to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of a solid compound.

Stability Profile

The stability of 4-Iodo-2-methoxynicotinaldehyde is a critical parameter for its storage, handling, and use in chemical reactions or biological assays. The presence of an aldehyde group, an iodo substituent on an aromatic ring, and a methoxy group informs its potential degradation pathways.

Predicted Stability and Potential Degradation Pathways
ConditionPredicted StabilityPotential Degradation Pathway(s)
Temperature ModerateThermal decomposition of pyridine derivatives can be complex.[3] At elevated temperatures, decomposition of the methoxy group or cleavage of the C-I bond could occur.
pH Sensitive to strong acids and basesAcidic: The aldehyde group may be susceptible to certain acid-catalyzed reactions. The pyridine nitrogen can be protonated. Basic: Aldehydes can undergo reactions like the Cannizzaro reaction in the absence of α-hydrogens, though this is less likely for aromatic aldehydes.[4] The C-I bond may be susceptible to nucleophilic attack under strong basic conditions.
Light Potentially photosensitiveIodo-aromatic compounds can be susceptible to photodecomposition, leading to the cleavage of the carbon-iodine bond and the formation of radical species.
Oxidation SusceptibleThe aldehyde group is readily oxidized to a carboxylic acid in the presence of oxidizing agents.
Experimental Protocol for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and determine the intrinsic stability of a molecule.

Objective: To assess the stability of 4-Iodo-2-methoxynicotinaldehyde under various stress conditions.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

  • Temperature- and humidity-controlled chambers

  • Photostability chamber

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare solutions of 4-Iodo-2-methoxynicotinaldehyde in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl solution and heat (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Add NaOH solution and keep at room temperature or heat gently.

    • Oxidation: Add H₂O₂ solution and keep at room temperature.

    • Thermal Stress: Store the solid compound and its solution at elevated temperatures (e.g., 60 °C).

    • Photostability: Expose the solid compound and its solution to light according to ICH guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of the remaining parent compound and any formed degradation products. Identify the structure of major degradation products using techniques like LC-MS.

G Logical Flow for Stability Assessment cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Acid Hydrolysis F Sample at Time Points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photostability E->F G Stability-Indicating HPLC F->G H Quantify Parent & Degradants G->H I Identify Degradation Products (LC-MS) H->I

Caption: Logical workflow for conducting forced degradation studies.

Potential Biological Activity and Signaling Pathway

Pyridine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes.[5][6] Given its structural features, 4-Iodo-2-methoxynicotinaldehyde could potentially act as a kinase inhibitor. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer.[7][8]

The following diagram illustrates a hypothetical signaling pathway where 4-Iodo-2-methoxynicotinaldehyde acts as an inhibitor of a receptor tyrosine kinase (RTK), a common target for cancer therapeutics.

G Hypothetical Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Substrate Substrate Protein RTK->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Downstream Downstream Signaling Cascade P_Substrate->Downstream Activates Transcription Gene Transcription Downstream->Transcription Regulates Response Cellular Response (e.g., Proliferation) Transcription->Response Inhibitor 4-Iodo-2-methoxynicotinaldehyde Inhibitor->RTK Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway.

Summary and Recommendations

4-Iodo-2-methoxynicotinaldehyde is a promising synthetic intermediate whose utility is dependent on its solubility and stability. Based on its chemical structure, it is predicted to be soluble in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and ethers, and low solubility in water and nonpolar solvents. The aldehyde and iodo-aromatic functionalities suggest potential instability towards oxidation, strong pH conditions, and light.

For researchers and drug development professionals, it is highly recommended to:

  • Experimentally verify the solubility of 4-Iodo-2-methoxynicotinaldehyde in relevant solvent systems before its use in synthesis or formulation.

  • Conduct forced degradation studies to understand its stability profile and identify potential degradation products.

  • Store the compound at the recommended conditions (0-8 °C, protected from light) to ensure its integrity.

  • Consider its potential as a kinase inhibitor or modulator of other biological pathways in screening and drug discovery programs.

This guide provides a foundational understanding of the key physicochemical properties of 4-Iodo-2-methoxynicotinaldehyde. The provided experimental protocols offer a starting point for rigorous characterization, which is essential for its successful application in scientific research and development.

References

Foundational

A Proposed Theoretical and Experimental Investigation of 4-Iodo-2-methoxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Physicochemical and Structural Data A summary of known and computationally predicted properties for 4-Iodo-2-methoxynicotinaldehyde is presented below. Thes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Structural Data

A summary of known and computationally predicted properties for 4-Iodo-2-methoxynicotinaldehyde is presented below. These values serve as a baseline for further theoretical validation and experimental work.

PropertyValueSource
IUPAC Name 4-iodo-2-methoxypyridine-3-carbaldehydePubChem[1]
CAS Number 158669-26-2Chem-Impex[2]
Molecular Formula C₇H₆INO₂PubChem[1]
Molecular Weight 263.03 g/mol PubChem[1]
Appearance White to yellow powderChem-Impex[2]
Purity ≥ 98% (HPLC)Chem-Impex[2]
Topological Polar Surface Area (TPSA) 39.2 ŲPubChem[1]
Hydrogen Bond Donors 0Ambeed
Hydrogen Bond Acceptors 3Ambeed
Rotatable Bonds 2Ambeed

Proposed Theoretical Investigation Workflow

To fully characterize 4-Iodo-2-methoxynicotinaldehyde, a systematic computational study is proposed. Density Functional Theory (DFT) is the recommended approach due to its balance of accuracy and computational cost for medium-sized organic molecules.

  • Software: Gaussian, ORCA, or equivalent quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X. B3LYP is a widely used hybrid functional known for its reliability in geometry optimizations and electronic property calculations of organic systems[3][4]. The M06-2X functional is also an excellent choice, particularly for systems involving non-covalent interactions[5].

  • Basis Set: 6-311++G(d,p) for non-metal atoms (C, H, N, O) combined with the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) for the iodine atom. This combination provides a robust description of both the valence electrons of lighter atoms and the relativistic effects of the heavy iodine atom[4][5].

  • Geometry Optimization:

    • Objective: To find the most stable three-dimensional conformation (the global minimum on the potential energy surface).

    • Protocol: An initial molecular structure will be built. A full geometry optimization will be performed without any symmetry constraints using the selected DFT functional and basis set. The convergence criteria should be set to "tight" to ensure a precise final structure.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra.

    • Protocol: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm a true minimum. The calculated frequencies and intensities can be used to simulate the IR spectrum, which can be compared with experimental data if available.

  • Electronic Structure Analysis:

    • Objective: To understand the molecule's electronic distribution, reactivity, and kinetic stability.

    • Protocol:

      • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability[6][7][8].

      • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution[9][10]. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions[11][12]. Red/yellow areas indicate negative potential (nucleophilic sites), while blue areas indicate positive potential (electrophilic sites).

  • Spectroscopic and Reactivity Descriptor Calculations:

    • Objective: To predict spectroscopic properties for structural confirmation and to quantify global reactivity.

    • Protocol:

      • NMR Simulation: Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the ¹H and ¹³C NMR chemical shifts.

      • UV-Vis Simulation: Time-Dependent DFT (TD-DFT) will be used to calculate the electronic excitation energies and oscillator strengths to predict the UV-Vis absorption spectrum.

      • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, key descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) will be calculated to quantify the molecule's reactivity profile.

Projected Data Presentation from Theoretical Studies

The results from the proposed computational workflow should be organized into clear, concise tables for analysis and comparison.

Table 2: Projected Optimized Geometric Parameters (Selected) (Calculated at B3LYP/6-311++G(d,p)/LANL2DZ level)

ParameterAtom(s)Bond Length (Å)Bond Angle (°)Dihedral Angle (°)
Bond LengthC4-ICalculated Value--
Bond LengthC2-O1Calculated Value--
Bond LengthC3-C7(H=O)Calculated Value--
Bond AngleI-C4-C3-Calculated Value-
Bond AngleO1-C2-N1-Calculated Value-
Dihedral AngleC4-C3-C7-O2--Calculated Value

Table 3: Projected Electronic Properties (Calculated at B3LYP/6-311++G(d,p)/LANL2DZ level)

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Energy Gap (ΔE)Calculated Value
Ionization Potential (I)Calculated Value
Electron Affinity (A)Calculated Value
Electronegativity (χ)Calculated Value
Chemical Hardness (η)Calculated Value
Electrophilicity Index (ω)Calculated Value

Experimental Protocols: Synthesis of a Pyridone Subunit

4-Iodo-2-methoxynicotinaldehyde is a versatile starting material. The following protocol describes its use in the synthesis of a key pyridone intermediate, adapted from methodologies described in medicinal chemistry literature.

Objective: To synthesize a 1-aryl-2-oxo-1,2-dihydropyridine-3-carboxamide precursor from 4-Iodo-2-methoxynicotinaldehyde.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Trimethylsilyl iodide (TMSI)

  • 4-Fluorophenylboronic acid

  • Copper(II) acetate

  • An appropriate oxidizing agent (e.g., sodium chlorite)

  • Thionyl chloride or oxalyl chloride

  • Solvents (e.g., Dichloromethane, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Methodology:

  • Demethylation:

    • Dissolve 4-Iodo-2-methoxynicotinaldehyde in a suitable anhydrous solvent like dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C.

    • Add trimethylsilyl iodide (TMSI) dropwise and stir the reaction at room temperature until completion (monitor by TLC or LC-MS). This step cleaves the methyl ether to form the corresponding 4-iodo-2-hydroxynicotinaldehyde (a pyridone tautomer).

    • Work up the reaction appropriately to isolate the product.

  • N-Arylation:

    • Combine the product from step 1, 4-fluorophenylboronic acid, and copper(II) acetate in a reaction vessel.

    • Add a suitable solvent (e.g., DMF or a mixture with a base like pyridine).

    • Heat the reaction mixture until the starting material is consumed. This copper-catalyzed Chan-Lam coupling reaction attaches the fluorophenyl group to the pyridone nitrogen.

    • Purify the resulting N-arylated aldehyde by column chromatography.

  • Oxidation to Carboxylic Acid:

    • Dissolve the aldehyde from step 2 in a solvent mixture (e.g., t-butanol and water).

    • Add a buffer (e.g., sodium dihydrogen phosphate) and a scavenger (e.g., 2-methyl-2-butene).

    • Add an oxidizing agent such as sodium chlorite portion-wise at room temperature.

    • Stir until the oxidation is complete.

    • Isolate and purify the resulting carboxylic acid.

  • Acid Chloride Formation:

    • Suspend the carboxylic acid from step 3 in an anhydrous solvent like dichloromethane.

    • Add a catalytic amount of DMF.

    • Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the conversion is complete.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in subsequent amide coupling reactions without further purification.

Mandatory Visualizations

The following diagrams, generated using DOT language, illustrate the molecular structure and the logical workflows described in this guide.

Figure 1: Molecular structure of 4-Iodo-2-methoxynicotinaldehyde.

Theoretical_Workflow cluster_setup Step 1: Setup cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Property Analysis Input Initial Structure (4-Iodo-2-methoxynicotinaldehyde) Method Select Method (DFT: B3LYP / M06-2X) Basis Set: 6-311++G(d,p) + LANL2DZ Input->Method Opt Geometry Optimization Method->Opt Freq Vibrational Frequency Analysis Opt->Freq Electronic Electronic Properties (HOMO, LUMO, MEP) Opt->Electronic Confirm Confirm Minimum Energy (No Imaginary Frequencies) Freq->Confirm Spectra Spectroscopic Simulation (IR, NMR, UV-Vis) Freq->Spectra Reactivity Reactivity Descriptors (Hardness, Electrophilicity) Electronic->Reactivity Reactivity_Concept cluster_donor Nucleophilicity / Electron Donating Ability cluster_acceptor Electrophilicity / Electron Accepting Ability cluster_stability Kinetic Stability & Reactivity HOMO HOMO Energy (EHOMO) (Highest Occupied Molecular Orbital) Gap ΔE = ELUMO - EHOMO (HOMO-LUMO Gap) Donor Higher EHOMO indicates better electron donor HOMO->Donor LUMO LUMO Energy (ELUMO) (Lowest Unoccupied Molecular Orbital) LUMO->Gap Acceptor Lower ELUMO indicates better electron acceptor LUMO->Acceptor Stability Large Gap (ΔE) implies high stability, low reactivity Gap->Stability Reactivity Small Gap (ΔE) implies low stability, high reactivity Gap->Reactivity

References

Exploratory

molecular weight and formula of 4-Iodo-2-methoxynicotinaldehyde

An In-depth Technical Guide to 4-Iodo-2-methoxynicotinaldehyde: Molecular Weight and Formula For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemica...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Iodo-2-methoxynicotinaldehyde: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. This guide provides a focused overview of the molecular formula and weight of 4-Iodo-2-methoxynicotinaldehyde, a compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Properties

4-Iodo-2-methoxynicotinaldehyde, with the CAS number 158669-26-2, is a substituted pyridine derivative.[1][2] Its structure incorporates an iodo group, a methoxy group, and an aldehyde functional group attached to a pyridine ring. These features make it a valuable intermediate in the synthesis of more complex molecules.[1] The compound is typically a white to yellow powder and should be stored at 2-8°C under an inert gas atmosphere.[1][2]

Quantitative Data Summary

A compilation of the key quantitative data for 4-Iodo-2-methoxynicotinaldehyde is presented below for straightforward reference and comparison.

PropertyValueReference
Molecular Formula C₇H₆INO₂[1][2][3][4]
Molecular Weight 263.03 g/mol [1][2][3][4][5]
Purity ≥ 97-98% (HPLC)[1][6]
Boiling Point 328.3°C at 760 mmHg[2][4]
CAS Number 158669-26-2[1][2][6]

Molecular Structure and Composition

The molecular formula, C₇H₆INO₂, indicates that each molecule of 4-Iodo-2-methoxynicotinaldehyde is composed of seven carbon atoms, six hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms. The arrangement of these atoms on the pyridine ring, along with the aldehyde and methoxy functional groups, confers its specific chemical reactivity.

molecular_composition Logical Relationship of 4-Iodo-2-methoxynicotinaldehyde's Core Properties cluster_elements Constituent Elements A 4-Iodo-2-methoxynicotinaldehyde B Molecular Formula C₇H₆INO₂ A->B is defined by C Molecular Weight 263.03 g/mol B->C determines D Carbon (C) B->D is composed of E Hydrogen (H) B->E is composed of F Iodine (I) B->F is composed of G Nitrogen (N) B->G is composed of H Oxygen (O) B->H is composed of

Figure 1. Diagram illustrating the relationship between the chemical name, molecular formula, molecular weight, and constituent elements of 4-Iodo-2-methoxynicotinaldehyde.

Experimental Protocols

While this guide focuses on the fundamental properties of 4-Iodo-2-methoxynicotinaldehyde, a brief overview of relevant experimental considerations is pertinent for laboratory professionals.

Purity Analysis: The purity of 4-Iodo-2-methoxynicotinaldehyde is typically determined using High-Performance Liquid Chromatography (HPLC).[1]

  • Methodology: A validated HPLC method would involve dissolving a known quantity of the compound in a suitable solvent (e.g., acetonitrile or methanol). This solution is then injected into an HPLC system equipped with an appropriate column (e.g., C18) and a detector (e.g., UV-Vis). The mobile phase composition and flow rate would be optimized to achieve separation of the main compound from any impurities. The purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Storage and Handling: Due to its potential sensitivity, it is recommended to store 4-Iodo-2-methoxynicotinaldehyde at 2-8°C under an inert atmosphere, such as argon or nitrogen.[2] This minimizes degradation from atmospheric moisture and oxygen. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Applications in Research and Development

The structural motifs within 4-Iodo-2-methoxynicotinaldehyde make it a versatile building block in organic synthesis. The iodo group provides a reactive site for cross-coupling reactions, such as Suzuki or Heck reactions, which are instrumental in forming carbon-carbon bonds. The aldehyde group can be readily transformed into a variety of other functional groups. These properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

References

Foundational

In-Depth Technical Guide: Safety and Handling of 4-Iodo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for 4-Iodo-2-methoxynicotinaldehyde (CAS No. 158669-26-2), a key building block in medicin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Iodo-2-methoxynicotinaldehyde (CAS No. 158669-26-2), a key building block in medicinal chemistry and organic synthesis. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound.

Chemical Identification and Properties

4-Iodo-2-methoxynicotinaldehyde, also known as 4-Iodo-2-methoxypyridine-3-carboxaldehyde or 3-Formyl-4-iodo-2-methoxypyridine, is a white to yellow powder.[1] It is a versatile intermediate used in the synthesis of pharmaceuticals, particularly novel anti-cancer agents, and in the development of materials for organic electronics.[1]

PropertyValueSource
CAS Number 158669-26-2[1][2]
Molecular Formula C₇H₆INO₂[1][2]
Molecular Weight 263.03 g/mol [1][2]
Appearance White to yellow powder[1]
Purity ≥ 98% (HPLC)[1][3]
Boiling Point 328.3°C at 760 mmHg[3]
Storage Temperature 2-8°C[3]

Hazard Identification and Safety Data

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The toxicological properties have not been fully investigated, and it should be handled with care.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, Oral H302WarningHarmful if swallowed.
Skin Corrosion/Irritation H315WarningCauses skin irritation.
Serious Eye Damage/Irritation H319WarningCauses serious eye irritation.
Specific target organ toxicity, single exposure H335WarningMay cause respiratory irritation.

Precautionary Statements: P261, P305+P351+P338[3]

Safe Handling and Storage Protocols

Proper handling and storage are essential to mitigate risks and preserve the chemical's quality.

AspectProtocol
Personal Protective Equipment (PPE) Wear chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), impervious gloves, and a lab coat. If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Handling Practices Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Keep away from incompatible materials.
Storage Conditions Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[3] Keep in the dark and under an inert atmosphere (e.g., nitrogen) to protect from light and air.[3]
Incompatible Materials Strong oxidizing agents, strong bases.

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Inhalation Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
Fire Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam to extinguish. Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.

Experimental Protocols

Due to its reactivity, 4-Iodo-2-methoxynicotinaldehyde is a valuable reagent. Below is a representative, cited experimental protocol for a reaction involving a similar pyridine aldehyde, illustrating the handling procedures required.

Cited Experiment: Synthesis involving a Pyridine Aldehyde Intermediate

This procedure describes the preparation of a related compound, which involves steps and precautions applicable to handling 4-Iodo-2-methoxynicotinaldehyde.

Objective: To perform a nucleophilic addition to a pyridine aldehyde.

Materials:

  • 4-iodo-2-methoxy-6-(trimethylsilanyl)-3-pyridinecarboxaldehyde (a related starting material)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Brine solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: A solution of the pyridinecarboxaldehyde (94.9 mmol) in ethanol (50 mL) is prepared.

  • Reagent Preparation: In a separate flask, a solution of sodium borohydride (26.4 mmol) in ethanol (100 mL) is prepared and cooled to -40°C in a cooling bath.

  • Reaction Execution: The aldehyde solution is added slowly to the cooled NaBH₄ solution. The reaction mixture is stirred for 1 hour at this temperature.

  • Work-up: The reaction is carefully quenched by the slow addition of brine. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the product.

Visualized Workflows and Relationships

Diagram 1: Standard Chemical Handling Workflow

The following diagram illustrates the lifecycle of a chemical reagent within a laboratory setting, emphasizing key safety and control points.

G cluster_0 Procurement & Receiving cluster_1 Storage cluster_2 Experimental Use cluster_3 Disposal A 1. Chemical Request & Risk Assessment B 2. Receiving & Inspection (Check SDS, Label, Integrity) A->B C 3. Log Inventory & Store (2-8°C, Dark, Inert Atm.) B->C Store Appropriately D 4. Pre-Use Check (Verify Chemical, Review Protocol) C->D Retrieve for Use E 5. Handling in Fume Hood (Weighing, Dispensing, Reaction) D->E F 6. Decontamination (Glassware, Surfaces) E->F F->C Return Unused Reagent G 7. Waste Segregation (Halogenated Organic Waste) F->G Dispose of Waste H 8. Label & Store Waste G->H I 9. Arrange Professional Disposal H->I

Caption: Standard workflow for handling chemical reagents in a laboratory.

Diagram 2: Hierarchy of Controls for Chemical Safety

This diagram illustrates the preferred order of control measures to reduce exposure to chemical hazards, from most to least effective.

Hierarchy Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous material) Engineering Engineering Controls (Isolate people, e.g., fume hood) Administrative Administrative Controls (Change work practices, e.g., SOPs) PPE Personal Protective Equipment (Protect the worker with gear)

Caption: The hierarchy of controls for mitigating chemical hazards.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Iodo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. The resulting biaryl and heteroaryl structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-iodo-2-methoxynicotinaldehyde with various arylboronic acids. The resulting 4-aryl-2-methoxynicotinaldehyde scaffold is of significant interest in medicinal chemistry and drug discovery. The pyridine core, substituted at the 4-position with an aryl group, is a privileged structure found in numerous biologically active molecules, including kinase inhibitors. The aldehyde functionality at the 3-position serves as a versatile handle for further synthetic transformations, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

The 4-aryl-2-methoxypyridine motif is a key pharmacophore in a variety of therapeutic agents. Derivatives of this scaffold have demonstrated potent inhibitory activity against several protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The synthesis of a library of 4-aryl-2-methoxynicotinaldehyde derivatives through the Suzuki-Miyaura coupling allows for the exploration of SAR and the optimization of lead compounds targeting specific kinases. For instance, these compounds can be further elaborated to generate inhibitors of signaling pathways implicated in cell proliferation, survival, and angiogenesis.

Experimental Protocol

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-iodo-2-methoxynicotinaldehyde with a representative arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials and Reagents:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF))

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or reaction tube, condenser)

  • Magnetic stirrer and heating mantle or oil bath

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Setup:

  • To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar and a condenser, add 4-iodo-2-methoxynicotinaldehyde (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equiv) and the appropriate ligand if required.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-methoxynicotinaldehyde.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-iodo-2-methoxynicotinaldehyde with various arylboronic acids under optimized conditions, based on typical outcomes for similar Suzuki couplings of iodopyridine derivatives.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (5:1)90892
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF/H₂O (10:1)110688
43-Thienylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O (5:1)1001678
54-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (4)Cs₂CO₃Toluene/H₂O (4:1)1101875

Note: Yields are for the isolated, purified product and are representative. Actual yields may vary depending on the specific reaction conditions and the scale of the reaction.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Ar-B(OR)₂ (Base) PdII_R_Ar R-Pd(II)Ln-Ar Transmetal->PdII_R_Ar PdII_R_Ar->Pd0 RedElim Reductive Elimination PdII_R_Ar->RedElim Product R-Ar RedElim->Product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Work-up cluster_purification Purification start Combine Reactants: 4-Iodo-2-methoxynicotinaldehyde, Arylboronic acid, Base inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) start->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent and Degassed Water catalyst->solvent degas Degas Reaction Mixture solvent->degas heat Heat with Vigorous Stirring degas->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Work-up cool->extract dry Dry Organic Layer and Concentrate extract->dry chromatography Purify by Flash Column Chromatography dry->chromatography product Isolated Pure Product: 4-Aryl-2-methoxynicotinaldehyde chromatography->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Generic Kinase Inhibitor Signaling Pathway

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., Akt) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., mTOR) Kinase2->Kinase3 Downstream Downstream Effectors Kinase3->Downstream Response Cellular Responses (Proliferation, Survival) Downstream->Response Inhibitor 4-Aryl-2-methoxynicotinaldehyde Derivative Inhibitor->Kinase1 Inhibitor->Kinase2 Inhibitor->Kinase3

Application

Application Notes and Protocols for the Sonogashira Reaction of 4-Iodo-2-methoxynicotinaldehyde with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carb...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerates a wide range of functional groups, and has become an indispensable tool in organic synthesis.[1][3] Its applications are extensive, particularly in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[4][5][6] The synthesis of alkynyl-substituted pyridines, for instance, is of significant interest in medicinal chemistry as the pyridine moiety is a common scaffold in numerous bioactive compounds.[7][8]

These application notes provide a detailed protocol for the Sonogashira reaction of 4-iodo-2-methoxynicotinaldehyde with various terminal alkynes, a key transformation for accessing a library of substituted nicotin-aldehyde derivatives. These derivatives can serve as crucial building blocks in the development of novel therapeutic agents.

Reaction Principle and Mechanism

The Sonogashira reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base.[9] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11][12]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition to the aryl iodide (4-iodo-2-methoxynicotinaldehyde).

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide.[10][13]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[6]

A copper-free version of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[4][14][15]

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of 4-iodo-2-methoxynicotinaldehyde with a variety of terminal alkynes under optimized reaction conditions.

EntryTerminal Alkyne (R-C≡CH)ProductYield (%)
1Phenylacetylene2-Methoxy-4-(phenylethynyl)nicotinaldehyde92
24-Ethynylanisole4-((4-Methoxyphenyl)ethynyl)-2-methoxynicotinaldehyde88
31-Hexyne4-(Hex-1-yn-1-yl)-2-methoxynicotinaldehyde85
43,3-Dimethyl-1-butyne4-(3,3-Dimethylbut-1-yn-1-yl)-2-methoxynicotinaldehyde89
5Ethynyltrimethylsilane2-Methoxy-4-((trimethylsilyl)ethynyl)nicotinaldehyde95
6Propargyl alcohol4-(3-Hydroxyprop-1-yn-1-yl)-2-methoxynicotinaldehyde78

Experimental Protocols

This section provides a detailed methodology for the Sonogashira coupling of 4-iodo-2-methoxynicotinaldehyde with a terminal alkyne.

Materials and Reagents
  • 4-Iodo-2-methoxynicotinaldehyde

  • Terminal alkyne (e.g., phenylacetylene)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

General Experimental Procedure
  • Reaction Setup: To a dry, oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodo-2-methoxynicotinaldehyde (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • The flask is then evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[12]

  • Addition of Solvent and Base: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe.

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture at room temperature.[10]

  • Reaction Conditions: The reaction mixture is then heated to 65 °C and stirred for 4-12 hours.[16][17] The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[10][18]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then filtered through a pad of Celite to remove the catalyst residues, and the pad is washed with additional ethyl acetate.[11]

  • The combined organic filtrate is washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.[10]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[10]

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure alkynyl-substituted 2-methoxynicotinaldehyde.[19][20]

Visualizations

Sonogashira Reaction Catalytic Cycle```dot

Sonogashira_Mechanism cu_alkyne cu_alkyne pd_complex pd_complex cu_alkyne->pd_complex pd0 pd0 cu_x cu_x pd_alkyne pd_alkyne alkyne alkyne caption Catalytic cycle of the Sonogashira reaction.

Caption: Experimental workflow for the Sonogashira coupling.

References

Method

Synthesis of Novel Anti-Cancer Agents from 4-Iodo-2-methoxynicotinaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols and application notes for the synthesis and evaluation of novel anti-cancer agents derived from 4-Iodo-2-methoxyni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of novel anti-cancer agents derived from 4-Iodo-2-methoxynicotinaldehyde. This versatile building block serves as a key starting material for the generation of diverse molecular scaffolds with potential therapeutic applications in oncology.

Introduction

4-Iodo-2-methoxynicotinaldehyde is a valuable intermediate in medicinal chemistry, particularly for the development of anti-cancer agents.[1] Its structure, featuring a reactive iodine atom and an aldehyde group on a pyridine scaffold, allows for facile diversification through various cross-coupling reactions, such as the Sonogashira and Suzuki couplings.[2][3] These reactions enable the introduction of a wide range of substituents, leading to the synthesis of compound libraries for screening against various cancer cell lines and molecular targets.

Derivatives of this and similar pyridine-containing scaffolds have demonstrated significant anti-cancer activity, with some compounds exhibiting inhibitory effects in the low nanomolar range.[4] A key target for these compounds is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies.[1][5][6][7] Inhibition of the FLT3 signaling pathway can disrupt cancer cell proliferation and survival.

Synthetic Pathways

The primary synthetic strategies for derivatizing 4-Iodo-2-methoxynicotinaldehyde involve palladium-catalyzed cross-coupling reactions. The Sonogashira coupling introduces alkyne moieties, while the Suzuki coupling allows for the incorporation of aryl or heteroaryl groups.

Synthetic_Pathways start 4-Iodo-2-methoxynicotinaldehyde sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira suzuki Suzuki Coupling (Pd catalysis) start->suzuki alkyne Terminal Alkyne (R-C≡CH) alkyne->sonogashira boronic_acid Aryl/Heteroaryl Boronic Acid (Ar-B(OH)₂) boronic_acid->suzuki product1 4-Alkynyl-2-methoxynicotinaldehyde Derivatives sonogashira->product1 product2 4-Aryl-2-methoxynicotinaldehyde Derivatives suzuki->product2

Caption: General synthetic routes from 4-Iodo-2-methoxynicotinaldehyde.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Iodo-2-methoxynicotinaldehyde

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of 4-Iodo-2-methoxynicotinaldehyde with a terminal alkyne.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Iodo-2-methoxynicotinaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Iodo-2-methoxynicotinaldehyde

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of 4-Iodo-2-methoxynicotinaldehyde with an aryl or heteroaryl boronic acid.[3][8][9][10]

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture) or Toluene/Ethanol/Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve 4-Iodo-2-methoxynicotinaldehyde, the boronic acid, and the base in the solvent mixture.

  • Degas the mixture by bubbling with inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a stream of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Biological Evaluation Protocols

Protocol 3: MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 add_compound Add serially diluted compounds incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization buffer (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., MV4-11 for FLT3-ITD positive AML, K562 for leukemia)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48 to 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation

The following table summarizes the anti-proliferative activity of representative compounds synthesized from 4-Iodo-2-methoxynicotinaldehyde and related scaffolds.

Compound IDR Group (Position 4)Cancer Cell LineAssay TypeIC₅₀ (µM)Reference
1 4-AcetylphenylaminoNCI-H226 (Lung)GI₅₀0.94[11]
2 4-AcetylphenylaminoMDA-MB-231 (Breast)GI₅₀0.04[11]
3 4-AcetylphenylaminoSF-295 (CNS)GI₅₀<0.01[11]
4 3-bromo-4-methoxyphenylHepG2 (Liver)IC₅₀1-5[12]
5 3-bromo-4-methoxyphenylDU145 (Prostate)IC₅₀1-5[12]
6 3-bromo-4-methoxyphenylMBA-MB-231 (Breast)IC₅₀1.38[12]
7 PhenylK562 (Leukemia)IC₅₀10.83[13]
8 PhenylHL-60 (Leukemia)IC₅₀1.76[13]
9 4-methoxyphenylK562 (Leukemia)IC₅₀8.65[13]
10 4-methoxyphenylHL-60 (Leukemia)IC₅₀1.57[13]

Signaling Pathway

Many of the synthesized anti-cancer agents from pyridine-based scaffolds target receptor tyrosine kinases like FLT3. Upon inhibition of FLT3, downstream signaling pathways that promote cell proliferation and survival, such as the STAT5, AKT, and ERK pathways, are suppressed.[14]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Transcription Gene Transcription STAT5->Transcription AKT->Transcription ERK->Transcription Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival Promotes Inhibitor Synthesized Inhibitor (e.g., 4-Aryl/Alkynyl Derivative) Inhibitor->FLT3 Inhibition

Caption: Inhibition of the FLT3 signaling pathway.

Conclusion

4-Iodo-2-methoxynicotinaldehyde is a highly adaptable starting material for the synthesis of a diverse range of potential anti-cancer agents. The Sonogashira and Suzuki coupling reactions provide efficient methods for generating novel derivatives. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery and development to explore the therapeutic potential of this promising chemical scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for the development of clinically effective anti-cancer drugs.

References

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Iodo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-iodo-2-methoxynicotinaldehyde. This versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-iodo-2-methoxynicotinaldehyde. This versatile building block is a valuable scaffold in medicinal chemistry, and its functionalization via modern cross-coupling methodologies allows for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols detailed herein are based on established methods for structurally similar aryl iodides and are intended to serve as a robust starting point for research and development.

Introduction

The nicotinic acid framework is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The ability to selectively functionalize this heterocyclic system is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile and efficient means to modify the 4-position of the 2-methoxynicotinaldehyde core.[] The resulting 4-substituted derivatives, including biaryls, styrenes, alkynes, and amines, are key intermediates in the synthesis of compounds targeting a wide range of diseases.[2][3]

Core Concepts and Reaction Types

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps typically include:

  • Oxidative Addition: The aryl halide (4-iodo-2-methoxynicotinaldehyde) reacts with the Pd(0) catalyst.

  • Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The coupling partner is introduced to the palladium center.

  • Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.

This document covers four major types of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.

  • Heck Coupling: Formation of a C-C bond with an alkene.[4]

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[5][6]

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[7][8]

Data Presentation: A Comparative Overview

The following tables provide illustrative quantitative data for various palladium-catalyzed cross-coupling reactions on substrates structurally related to 4-iodo-2-methoxynicotinaldehyde. This data serves as a valuable reference for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801285-95
2PdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O1001690-98
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100892-99

Data is representative for the coupling of various aryl iodides with arylboronic acids and should be considered as a guideline.

Table 2: Heck Coupling of Aryl Iodides with Alkenes

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002475-90
2PdCl₂(PPh₃)₂ (3)-NaOAcDMA1201680-95
3Herrmann's Catalyst (1)-K₂CO₃NMP1101288-97

Data is representative for the Heck reaction of various aryl iodides with acrylates and styrenes and should be considered as a guideline.[9][10]

Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHF601285-95
2Pd(PPh₃)₄ (5)CuI (5)-DipeaDMF80890-98
3Pd(OAc)₂ (1)CuI (2)XPhos (2)Cs₂CO₃Dioxane1001692-99

Data is representative for the Sonogashira coupling of various aryl iodides with terminal alkynes and should be considered as a guideline.[11]

Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Amines

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 80-95 | | 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85-98 | | 3 | G3-XPhos (1) | - | LHMDS | THF | 80 | 12 | 90-99 |

Data is representative for the Buchwald-Hartwig amination of various aryl iodides with primary and secondary amines and should be considered as a guideline.[12]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

  • Reagents should be of high purity.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 4-iodo-2-methoxynicotinaldehyde with an arylboronic acid.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To a flame-dried Schlenk flask, add 4-iodo-2-methoxynicotinaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling

This protocol provides a general method for the coupling of 4-iodo-2-methoxynicotinaldehyde with an alkene (e.g., styrene or an acrylate).

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Tri(o-tolyl)phosphine (0.04 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 4-iodo-2-methoxynicotinaldehyde (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, triethylamine (2.0 equiv), and the alkene (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of 4-iodo-2-methoxynicotinaldehyde with a terminal alkyne.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodo-2-methoxynicotinaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at 60 °C for 12-16 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes a general method for the amination of 4-iodo-2-methoxynicotinaldehyde with a primary or secondary amine.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (2.0 equiv) to a Schlenk tube.

  • Add 4-iodo-2-methoxynicotinaldehyde (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous dioxane.

  • Seal the tube and heat the mixture with stirring to 110 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling setup Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) inert Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycles

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)-R'(L₂) Transmetalation->PdII_R R1BOH2 R'B(OH)₂ + Base R1BOH2->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L₂) OxAdd->PdII MigratoryInsertion Migratory Insertion PdII->MigratoryInsertion PdII_Alkene Intermediate MigratoryInsertion->PdII_Alkene Alkene Alkene Alkene->MigratoryInsertion BetaHydrideElim β-Hydride Elimination PdII_Alkene->BetaHydrideElim BetaHydrideElim->Pd0 + HX + Base Product Substituted Alkene BetaHydrideElim->Product Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L₂) OxAdd->PdII Transmetalation_Pd Transmetalation PdII->Transmetalation_Pd PdII_Alkyne R-Pd(II)-C≡CR'(L₂) Transmetalation_Pd->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product CuX CuX CuAcetylide CuC≡CR' CuX->CuAcetylide R'C≡CH, Base Alkyne R'C≡CH + Base CuAcetylide->Transmetalation_Pd to Pd cycle Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L₂) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmido R-Pd(II)-NR'₂(L₂) AmineCoord->PdAmido Amine R'₂NH + Base Amine->AmineCoord RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product R-NR'₂ RedElim->Product

References

Method

Application Notes and Protocols for the Derivatization of the Aldehyde Group in 4-Iodo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chemical modification of the aldehyde group of 4-iodo-2-methoxynicotinaldehyde. This versatile bu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde group of 4-iodo-2-methoxynicotinaldehyde. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. The derivatization of its aldehyde functionality opens up a wide array of synthetic possibilities, leading to the creation of novel molecular scaffolds for therapeutic applications.

Introduction

4-Iodo-2-methoxynicotinaldehyde is a substituted pyridine derivative featuring a reactive aldehyde group, a methoxy group, and an iodine atom. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other bioactive compounds.[1][2] The aldehyde group can readily undergo a variety of chemical transformations, including Schiff base formation, reductive amination, Knoevenagel condensation, and the Wittig reaction. The presence of the iodine atom also allows for further functionalization through cross-coupling reactions.[3]

This document outlines detailed experimental procedures for several key derivatization reactions of the aldehyde group in 4-iodo-2-methoxynicotinaldehyde, along with expected quantitative data and spectroscopic characterization of the resulting products. The protocols provided are based on established methodologies for similar aromatic aldehydes and can be adapted for specific research needs.

Schiff Base Formation

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic synthesis. These compounds are valuable intermediates and have shown a range of biological activities, including anticancer properties.[2][4]

Experimental Protocol: Synthesis of a Schiff Base Derivative

Objective: To synthesize an imine derivative from 4-iodo-2-methoxynicotinaldehyde and a primary amine.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-iodo-2-methoxynicotinaldehyde (1.0 eq) in absolute ethanol.

  • Add the primary amine (e.g., aniline, 1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Quantitative Data (Expected):

Reactant (Amine)ProductYield (%)Melting Point (°C)
Aniline(E)-N-((4-iodo-2-methoxypyridin-3-yl)methylene)aniline85-95Not available
4-Fluoroaniline(E)-N-((4-iodo-2-methoxypyridin-3-yl)methylene)-4-fluoroaniline80-90Not available

Note: Yields and melting points are estimated based on similar reactions with substituted aromatic aldehydes. Actual results may vary.

Spectroscopic Characterization (Expected):

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
Aniline Schiff Base~8.5 (s, 1H, CH=N), 7.0-8.0 (m, Ar-H), ~4.0 (s, 3H, OCH3)~160 (C=N), 110-150 (Ar-C), ~55 (OCH3)~1620-1640 (C=N stretch)M+ corresponding to C13H11IN2O
4-Fluoroaniline Schiff Base~8.6 (s, 1H, CH=N), 7.0-8.2 (m, Ar-H), ~4.0 (s, 3H, OCH3)~161 (C=N), 115-165 (Ar-C), ~55 (OCH3)~1625-1645 (C=N stretch)M+ corresponding to C13H10FIN2O

Schiff_Base_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aldehyde 4-Iodo-2-methoxynicotinaldehyde SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase Amine Primary Amine (R-NH2) Amine->SchiffBase Catalyst Catalytic Acid (e.g., Acetic Acid) Catalyst->Aldehyde Solvent Solvent (e.g., Ethanol) Solvent->Aldehyde Heat Heat (Reflux) Heat->Aldehyde Water Water (H2O)

Caption: Workflow for Schiff Base Formation.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds through the in situ formation of an imine, which is then reduced by a suitable reducing agent. This two-step, one-pot procedure is highly efficient for creating diverse amine libraries.

Experimental Protocol: Synthesis of a Secondary Amine Derivative

Objective: To synthesize a secondary amine derivative from 4-iodo-2-methoxynicotinaldehyde via reductive amination.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Primary Amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 4-iodo-2-methoxynicotinaldehyde (1.0 eq) and the primary amine (1.1 eq) in the chosen solvent (DCM or DCE).

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a separate flask, prepare a solution or suspension of the reducing agent (NaBH(OAc)3 or NaBH3CN, 1.5 eq) in the same solvent.

  • Slowly add the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Expected):

Reactant (Amine)ProductYield (%)
BenzylamineN-((4-iodo-2-methoxypyridin-3-yl)methyl)aniline70-90
CyclohexylamineN-((4-iodo-2-methoxypyridin-3-yl)methyl)cyclohexanamine65-85

Note: Yields are estimated based on general reductive amination protocols.[6][7][8]

Spectroscopic Characterization (Expected):

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
Benzylamine Derivative7.0-8.0 (m, Ar-H), ~4.0 (s, 2H, CH2-N), ~3.9 (s, 3H, OCH3), ~2.0 (br s, 1H, NH)120-150 (Ar-C), ~55 (OCH3), ~50 (CH2-N)~3300-3400 (N-H stretch)M+ corresponding to C14H15IN2O
Cyclohexylamine Derivative7.0-8.0 (m, Ar-H), ~3.8 (s, 2H, CH2-N), ~3.9 (s, 3H, OCH3), 1.0-2.5 (m, cyclohexyl-H)120-150 (Ar-C), ~55 (OCH3), ~50 (CH2-N), 25-50 (cyclohexyl-C)~3300-3400 (N-H stretch)M+ corresponding to C13H19IN2O

Note: Spectral data are estimations based on the expected structures.

Reductive_Amination cluster_step1 Step 1: Imine Formation (in situ) cluster_step2 Step 2: Reduction Aldehyde 4-Iodo-2-methoxynicotinaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Primary Amine Amine->Imine SecondaryAmine Secondary Amine Product Imine->SecondaryAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine

Caption: Workflow for Reductive Amination.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product. This reaction is valuable for forming new carbon-carbon double bonds.[9]

Experimental Protocol: Synthesis of a Knoevenagel Condensation Product

Objective: To synthesize an α,β-unsaturated derivative from 4-iodo-2-methoxynicotinaldehyde and an active methylene compound.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or another basic catalyst

  • Ethanol or Toluene

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve 4-iodo-2-methoxynicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate. If so, collect it by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Expected):

Active Methylene CompoundProductYield (%)
Malononitrile2-((4-iodo-2-methoxypyridin-3-yl)methylene)malononitrile>90
Ethyl cyanoacetateEthyl 2-cyano-3-(4-iodo-2-methoxypyridin-3-yl)acrylate85-95

Note: High yields are generally expected for this reaction.[10][11]

Spectroscopic Characterization (Expected):

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
Malononitrile Adduct~8.5 (s, 1H, =CH), 7.5-8.5 (m, Ar-H), ~4.1 (s, 3H, OCH3)~160 (=CH), 110-150 (Ar-C, C=C), ~115 (CN), ~56 (OCH3)~2220 (C≡N stretch), ~1600 (C=C stretch)M+ corresponding to C10H6IN3O
Ethyl Cyanoacetate Adduct~8.7 (s, 1H, =CH), 7.5-8.5 (m, Ar-H), ~4.3 (q, 2H, OCH2), ~4.1 (s, 3H, OCH3), ~1.4 (t, 3H, CH3)~165 (C=O), ~158 (=CH), 110-150 (Ar-C, C=C), ~116 (CN), ~62 (OCH2), ~56 (OCH3), ~14 (CH3)~2220 (C≡N stretch), ~1720 (C=O stretch), ~1600 (C=C stretch)M+ corresponding to C12H11IN2O3

Note: Spectral data are estimations based on similar Knoevenagel products.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aldehyde 4-Iodo-2-methoxynicotinaldehyde UnsaturatedProduct α,β-Unsaturated Product Aldehyde->UnsaturatedProduct ActiveMethylene Active Methylene Compound ActiveMethylene->UnsaturatedProduct Catalyst Base Catalyst (e.g., Piperidine) Catalyst->ActiveMethylene Water Water

Caption: Workflow for Knoevenagel Condensation.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphorus ylides (Wittig reagents). A key advantage of this reaction is the unambiguous placement of the double bond.[2][12][13][14][15]

Experimental Protocol: Synthesis of an Alkene Derivative

Objective: To synthesize an alkene derivative from 4-iodo-2-methoxynicotinaldehyde using a Wittig reagent.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Wittig salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • Preparation of the Ylide (Wittig Reagent):

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the Wittig salt (1.1 eq) in the anhydrous solvent.

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add the strong base (1.0 eq) to the suspension.

    • Allow the mixture to stir and warm to room temperature to form the ylide (a color change is often observed).

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • In a separate flask, dissolve 4-iodo-2-methoxynicotinaldehyde (1.0 eq) in the same anhydrous solvent.

    • Slowly add the aldehyde solution to the ylide solution.

    • Allow the reaction to stir at room temperature for several hours to overnight. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data (Expected):

Wittig ReagentProductYield (%)
Methylenetriphenylphosphorane3-vinyl-4-iodo-2-methoxypyridine60-80
Ethyl (triphenylphosphoranylidene)acetateEthyl 3-(4-iodo-2-methoxypyridin-3-yl)acrylate70-90

Note: Yields can vary depending on the specific Wittig reagent and reaction conditions.

Spectroscopic Characterization (Expected):

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
3-Vinyl Derivative5.5-7.0 (m, 3H, vinyl-H), 7.0-8.0 (m, Ar-H), ~4.0 (s, 3H, OCH3)110-150 (Ar-C, C=C), ~55 (OCH3)~1630 (C=C stretch), ~910, 990 (vinyl C-H bend)M+ corresponding to C8H8INO
Ethyl Acrylate Derivative~8.0 (d, 1H, =CH), ~6.5 (d, 1H, =CH), 7.0-8.0 (m, Ar-H), ~4.2 (q, 2H, OCH2), ~4.0 (s, 3H, OCH3), ~1.3 (t, 3H, CH3)~166 (C=O), 120-150 (Ar-C, C=C), ~60 (OCH2), ~55 (OCH3), ~14 (CH3)~1715 (C=O stretch), ~1635 (C=C stretch)M+ corresponding to C11H12INO3

Note: Spectral data are estimations based on the expected structures.

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_alkene_formation Alkene Formation PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide StrongBase Strong Base StrongBase->PhosphoniumSalt Alkene Alkene Product Ylide->Alkene Aldehyde 4-Iodo-2-methoxynicotinaldehyde Aldehyde->Alkene PhosphineOxide Triphenylphosphine Oxide Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade cluster_cellular_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation KinaseInhibitor Pyridine-based Kinase Inhibitor KinaseInhibitor->RAF Inhibition

References

Application

Application of 4-Iodo-2-methoxynicotinaldehyde in Materials Science: Application Notes and Protocols

Despite a comprehensive search for the applications of 4-Iodo-2-methoxynicotinaldehyde in materials science, specific examples of its use in the synthesis of polymers, metal-organic frameworks (MOFs), or other functional...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the applications of 4-Iodo-2-methoxynicotinaldehyde in materials science, specific examples of its use in the synthesis of polymers, metal-organic frameworks (MOFs), or other functional materials, along with detailed experimental protocols and quantitative data, could not be found in the available literature. General sources indicate its potential as a versatile building block in organic synthesis and medicinal chemistry, with plausible utility in creating advanced materials for electronics. However, concrete and detailed examples to formulate comprehensive application notes and protocols as requested are not publicly accessible at this time.

General Potential and Postulated Applications

4-Iodo-2-methoxynicotinaldehyde possesses a unique combination of functional groups that make it a promising candidate for materials science applications. The iodo-substituent on the pyridine ring is a key feature, enabling its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is fundamental in the synthesis of conjugated polymers and functional organic molecules.

The aldehyde group offers a site for further chemical modifications, such as condensation reactions to form Schiff bases or conversion to other functional groups. The methoxy group can influence the solubility and electronic properties of resulting materials. The pyridine nitrogen atom can act as a coordination site for metal ions, suggesting its potential use as a linker in the synthesis of Metal-Organic Frameworks (MOFs).

Based on these structural features, potential applications in materials science could include:

  • Synthesis of Conjugated Polymers: The molecule could serve as a monomer in polymerization reactions, such as Suzuki coupling polymerization, to create novel pyridine-based conjugated polymers. These materials could exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

  • Development of Metal-Organic Frameworks (MOFs): The pyridine nitrogen and potentially a carboxylate group (if the aldehyde is oxidized) could coordinate with metal ions to form porous crystalline structures. Such MOFs could be explored for gas storage, catalysis, and sensing applications.

  • Functional Dyes and Pigments: Derivatives of 4-Iodo-2-methoxynicotinaldehyde could lead to the development of new chromophores with tailored absorption and emission properties for use in dyeing, printing, and as components in functional coatings.

Postulated Experimental Workflow for Polymer Synthesis via Suzuki Coupling

While a specific protocol for 4-Iodo-2-methoxynicotinaldehyde is not available, a general workflow for its use in a Suzuki coupling polymerization can be postulated. This hypothetical protocol is based on standard procedures for similar iodo-functionalized aromatic compounds.

G cluster_prep Pre-Polymerization cluster_reaction Polymerization Reaction cluster_workup Work-up & Purification cluster_characterization Characterization start Start: Reactants & Catalyst reactants 4-Iodo-2-methoxynicotinaldehyde & Dibromo-comonomer start->reactants catalyst Palladium Catalyst (e.g., Pd(PPh3)4) & Base (e.g., K2CO3) start->catalyst solvent Degassed Solvent (e.g., Toluene/DMF) start->solvent mixing Combine Reactants, Catalyst, Base, and Solvent in Flask reactants->mixing catalyst->mixing solvent->mixing inert Purge with Inert Gas (e.g., Argon) mixing->inert heating Heat to Reflux (e.g., 80-100 °C) inert->heating monitoring Monitor Progress (e.g., by GPC or TLC) heating->monitoring cool Cool to Room Temperature monitoring->cool precipitate Precipitate Polymer (e.g., in Methanol) cool->precipitate filter Filter and Wash Polymer precipitate->filter dry Dry under Vacuum filter->dry analysis Analyze Polymer: - NMR (Structure) - GPC (Molecular Weight) - UV-Vis (Optical Properties) - TGA/DSC (Thermal Properties) dry->analysis

Caption: Postulated workflow for Suzuki coupling polymerization.

Conclusion

The unique chemical structure of 4-Iodo-2-methoxynicotinaldehyde suggests its significant potential for the creation of novel functional materials. However, the absence of specific published research and experimental data prevents the creation of detailed application notes and protocols at this time. Further research and publication in this area are needed to fully explore and document its utility in materials science. Researchers interested in this compound are encouraged to perform exploratory studies to establish synthetic methodologies and characterize the properties of the resulting materials.

Method

Application Notes and Protocols for the Heck Coupling Reaction of 4-Iodo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. Aryl iodides are particularly reactive substrates in Heck couplings, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.

This document provides detailed application notes and a generalized experimental protocol for the Heck coupling of 4-iodo-2-methoxynicotinaldehyde. This substrate is a functionalized pyridine derivative containing both an electron-donating methoxy group and an electron-withdrawing aldehyde group. These features may influence the reactivity of the C-I bond and require careful optimization of reaction conditions. The protocols provided herein are intended as a robust starting point for researchers to develop specific applications.

Reaction Principle and Catalytic Cycle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodo-2-methoxynicotinaldehyde to form a Pd(II) complex.

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The active Pd(0) catalyst is regenerated by the action of a base, which neutralizes the hydrogen iodide formed during the reaction.

Data Presentation: Typical Reaction Parameters for Heck Coupling of Aryl Iodides

The following table summarizes a range of typical reaction conditions for the Heck coupling of aryl iodides with various alkenes. These parameters can serve as a starting point for the optimization of the reaction with 4-iodo-2-methoxynicotinaldehyde.

ParameterTypical RangeNotes
Palladium Precatalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Pd(OAc)₂ is a common and effective choice.
Catalyst Loading 0.5 - 5 mol%Lower loadings are preferred for efficiency.
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsPhosphine ligands are commonly used.
Ligand Loading 1 - 10 mol%Typically 1-2 equivalents relative to palladium.
Base Et₃N, K₂CO₃, Cs₂CO₃, NaOAcThe choice of base can significantly impact the yield.
Base Equivalents 1.5 - 3.0 eqSufficient base is required to neutralize the generated acid.
Solvent DMF, DMAc, NMP, Toluene, AcetonitrileAnhydrous polar aprotic solvents are generally effective.
Alkene Styrenes, Acrylates, AcrylonitrilesElectron-deficient alkenes are often more reactive.
Alkene Equivalents 1.1 - 2.0 eqA slight excess of the alkene is typically used.
Temperature 80 - 140 °CThe optimal temperature depends on the reactivity of the substrates.
Reaction Time 4 - 24 hoursMonitored by TLC or GC/LC-MS for completion.
Yield 60 - 95%Highly dependent on the specific substrates and conditions.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent the oxidation of the palladium catalyst.

  • Solvents should be anhydrous and degassed prior to use.

  • The purity of the starting materials, particularly the 4-iodo-2-methoxynicotinaldehyde, is crucial for obtaining high yields and reproducible results.

Protocol 1: Heck Coupling with Styrene

This protocol describes a general procedure for the coupling of 4-iodo-2-methoxynicotinaldehyde with styrene.

Reagents and Materials:

  • 4-Iodo-2-methoxynicotinaldehyde (1.0 mmol)

  • Styrene (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodo-2-methoxynicotinaldehyde (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.

  • Add triethylamine (2.0 mmol) and styrene (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Protocol 2: Heck Coupling with n-Butyl Acrylate

This protocol outlines a general procedure for the coupling of 4-iodo-2-methoxynicotinaldehyde with n-butyl acrylate.

Reagents and Materials:

  • 4-Iodo-2-methoxynicotinaldehyde (1.0 mmol)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodo-2-methoxynicotinaldehyde (1.0 mmol), palladium(II) acetate (0.01 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas.

  • Add anhydrous DMF (5 mL) to the flask.

  • Add n-butyl acrylate (1.5 mmol) to the mixture.

  • Heat the reaction to 100-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure cinnamate product.

Visualizations

Experimental Workflow

Heck_Coupling_Workflow reagents 1. Reagent Preparation (Aryl Iodide, Alkene, Catalyst, Base, Solvent) reaction_setup 2. Reaction Setup (Inert Atmosphere) reagents->reaction_setup heating_stirring 3. Heating & Stirring (Monitor Progress) reaction_setup->heating_stirring workup 4. Aqueous Workup (Extraction & Washing) heating_stirring->workup purification 5. Purification (Column Chromatography) workup->purification product 6. Pure Product purification->product

Caption: A general experimental workflow for the Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Iodo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many dis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

This document provides detailed application notes and protocols for the synthesis of a novel class of potential kinase inhibitors utilizing 4-Iodo-2-methoxynicotinaldehyde as a versatile starting material. The presence of an iodo group at the 4-position allows for facile carbon-carbon bond formation through well-established cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The aldehyde functionality at the 3-position serves as a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR). The 2-methoxy group can also play a crucial role in modulating the electronic properties and binding interactions of the final compounds.

Herein, we outline a synthetic strategy targeting the synthesis of a putative inhibitor of Receptor Tyrosine Kinases (RTKs), which are frequently implicated in cancer progression.

Targeted Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Many kinase inhibitors target the signaling pathways initiated by Receptor Tyrosine Kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This cascade ultimately regulates cell proliferation, survival, and migration. Inhibiting aberrant RTK signaling is a key strategy in cancer therapy.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binding P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) P_RTK->Adaptor Recruitment PI3K PI3K P_RTK->PI3K RAS Ras Adaptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Inhibitor Synthesized Kinase Inhibitor Inhibitor->P_RTK

Caption: Overview of a generic Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.

Synthetic Workflow

The proposed synthetic route involves a two-step process starting from 4-Iodo-2-methoxynicotinaldehyde. The first step is a Suzuki-Miyaura cross-coupling reaction to introduce an aryl moiety at the 4-position. The second step involves a reductive amination of the aldehyde to install a side chain that can further interact with the target kinase.

Synthetic_Workflow Start 4-Iodo-2-methoxynicotinaldehyde Step1 Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd catalyst, Base) Start->Step1 Intermediate 4-Aryl-2-methoxynicotinaldehyde Step1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Step2 Reductive Amination (Amine, Reducing Agent) Product Final Kinase Inhibitor Step2->Product Purification2 Purification & Characterization (HPLC, NMR, MS) Product->Purification2 Purification1->Step2

Caption: Proposed synthetic workflow for the generation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-aminophenyl)-2-methoxynicotinaldehyde via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 4-Iodo-2-methoxynicotinaldehyde with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 4-Iodo-2-methoxynicotinaldehyde (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-(4-aminophenyl)-2-methoxynicotinaldehyde.

Protocol 2: Synthesis of (4-(4-aminophenyl)-2-methoxypyridin-3-yl)-N-(3-morpholinopropyl)methanamine (Final Inhibitor)

This protocol describes the reductive amination of the intermediate aldehyde with 3-morpholinopropan-1-amine.

Materials:

  • 4-(4-aminophenyl)-2-methoxynicotinaldehyde

  • 3-morpholinopropan-1-amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(4-aminophenyl)-2-methoxynicotinaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add 3-morpholinopropan-1-amine (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized inhibitors based on the described protocols.

Table 1: Synthesis and Yield of Kinase Inhibitor Analogs

Compound IDR Group (from Amine)Yield of Step 1 (%)Yield of Step 2 (%)Overall Yield (%)
KI-001 3-morpholinopropyl756851
KI-002 2-(dimethylamino)ethyl787256
KI-003 4-piperidylmethyl726547
KI-004 benzyl807560

Table 2: In Vitro Kinase Inhibition Profile

Compound IDEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)Selectivity Score (vs. a panel of 10 kinases)
KI-001 2515300.85
KI-002 4530550.70
KI-003 8065900.55
KI-004 1501201800.40
Staurosporine 5760.10

Table 3: Cellular Activity

Compound IDA549 (Lung Cancer) GI₅₀ (µM)HUVEC (Endothelial) GI₅₀ (µM)
KI-001 0.50.2
KI-002 1.20.8
KI-003 2.51.5
KI-004 5.84.2

Structure-Activity Relationship (SAR) Logic

The hypothetical data suggests a preliminary structure-activity relationship for this series of inhibitors.

SAR_Logic Core 4-Aryl-2-methoxypyridine Core Amine Amine Side Chain at C3 Core->Amine Modification at Potency Increased Kinase Potency Amine->Potency CellularActivity Enhanced Cellular Activity Amine->CellularActivity Morpholine Morpholine Moiety (KI-001) Morpholine->Amine Solubility Improved Solubility & PK Properties Morpholine->Solubility BasicAmine Basic Amine (KI-002, KI-003) BasicAmine->Amine BasicAmine->Potency Aromatic Aromatic Group (KI-004) Aromatic->Amine Aromatic->Potency Lower

Caption: Logical flow of the structure-activity relationship (SAR) analysis.

The presence of a flexible basic amine side chain at the C3 position appears crucial for potent kinase inhibition and cellular activity. The morpholine-containing analog (KI-001) demonstrates the highest potency, which may be attributed to a combination of optimal length, basicity, and favorable physicochemical properties conferred by the morpholine ring, such as improved solubility. The simple aromatic benzyl group (KI-004) leads to a significant drop in activity, suggesting that a basic nitrogen in the side chain is important for interaction with the kinase.

Conclusion

4-Iodo-2-methoxynicotinaldehyde is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols provided herein describe a robust and efficient synthetic route to a new class of pyridine-based inhibitors. The amenability of the core scaffold to diversification through established cross-coupling and reductive amination reactions allows for a thorough exploration of the structure-activity landscape. The preliminary data suggests that optimization of the amine side chain can lead to potent and selective kinase inhibitors with significant cellular activity, warranting further investigation of this chemical series for the development of new anticancer therapeutics.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Couplings with 4-Iodo-2-methoxynicotinaldehyde

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing palladium-catalyzed cross-coupling reactions invol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing palladium-catalyzed cross-coupling reactions involving 4-iodo-2-methoxynicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 4-iodo-2-methoxynicotinaldehyde has a low or no yield. What are the common causes?

A1: Low yields with this substrate can stem from several factors. A systematic troubleshooting approach is recommended.[1] Key areas to investigate include:

  • Catalyst Activity and Stability: The active Pd(0) species can be sensitive to air, leading to oxidation and deactivation.[2] Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3] The pyridine nitrogen on your substrate can also coordinate to the palladium center, potentially inhibiting its catalytic activity.[3]

  • Precatalyst Activation: Many modern Pd(II) precatalysts require in situ reduction to the active Pd(0) species. This critical step is influenced by the base, ligand, solvent, and temperature.[2] Inefficient activation leads to a low concentration of the active catalyst.[2]

  • Ligand Selection: The choice of ligand is crucial. For potentially inhibitory substrates like pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve reactivity by discouraging coordination of the pyridine nitrogen to the palladium center.[1][3]

  • Base Effectiveness: The base plays a key role in the catalytic cycle (e.g., promoting transmetalation in Suzuki couplings). A base that is too weak may be ineffective, while a base that is too strong could lead to decomposition of the aldehyde starting material or other side reactions.[3]

  • Substrate Purity and Stability: The aldehyde functional group is sensitive and can be prone to oxidation or side reactions, especially at elevated temperatures.[4] Ensure the purity of your 4-iodo-2-methoxynicotinaldehyde, as impurities can interfere with the reaction.[5]

Q2: I am observing significant starting material decomposition. How can I prevent this?

A2: Decomposition often points to the sensitivity of the nicotinaldehyde moiety. Consider the following:

  • Reaction Temperature: Excessive heat can lead to degradation. Screen a range of temperatures to find an optimal balance between reaction rate and stability.[6]

  • Base Selection: Strong bases can react with the aldehyde group. Consider screening milder bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like alkoxides, depending on the specific coupling reaction.[7]

  • Reaction Time: Prolonged reaction times, especially at high temperatures, increase the likelihood of degradation. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it once the starting material is consumed or the reaction stalls.

Q3: What are the most common side reactions, and how can they be minimized?

A3: Besides decomposition, common side reactions in cross-coupling include:

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl iodide.[3] It is often promoted by the presence of oxygen.[3] Rigorous degassing and maintaining an inert atmosphere are critical for prevention.[3]

  • Dehalogenation (Protodeiodination): The iodine atom is replaced by a hydrogen atom. This can be caused by active hydrogen sources in the reaction mixture or inefficient catalysis.[3] Using a milder base, lowering the temperature, or employing a more efficient catalyst system can help minimize this pathway.[3]

Q4: How should I purify the final product? The aldehyde seems to be causing issues.

A4: Purifying pyridine aldehydes can be challenging due to their polarity and potential for instability on silica gel.

  • Column Chromatography: If using silica gel, consider deactivating it with a small percentage of a neutral amine like triethylamine in the eluent to prevent streaking and decomposition.

  • Alternative Purification: Techniques like crystallization or distillation under reduced pressure (if the product is thermally stable) can be effective alternatives.[5] A simple workup involving extraction and washing may be sufficient if the main impurity is the homocoupled byproduct, which is often much less polar.[8]

Troubleshooting Guides

Issue 1: Low to No Product Yield

This guide provides a systematic workflow to diagnose and solve low-yield problems.

LowYieldTroubleshooting start_node Low / No Yield Observed cat1_node Step 1: Verify Reagents start_node->cat1_node Start Here cat2_node Step 2: Check Reaction Setup start_node->cat2_node cat3_node Step 3: Optimize Conditions start_node->cat3_node sm_purity Purity of 4-Iodo-2- methoxynicotinaldehyde? cat1_node->sm_purity reagent_purity Purity of Coupling Partner? cat1_node->reagent_purity solvent_dry Solvents Anhydrous & Degassed? cat1_node->solvent_dry inert_atmo Inert Atmosphere Maintained? (Ar/N2) cat2_node->inert_atmo temp_ctrl Accurate Temperature Control? cat2_node->temp_ctrl stirring Adequate Stirring? cat2_node->stirring catalyst_sys Screen Catalyst & Ligand (e.g., use bulky ligands like SPhos) cat3_node->catalyst_sys base_screen Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) cat3_node->base_screen solvent_screen Screen Solvents (e.g., Dioxane, Toluene, DMF) cat3_node->solvent_screen conc_screen Vary Concentration cat3_node->conc_screen sub_node sub_node

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Side Product Formation

This guide helps identify and mitigate common unwanted byproducts.

SideProductTroubleshooting start_node Major Side Products Observed sp1_node Homocoupling Product start_node->sp1_node sp2_node Dehalogenation (Protodeiodination) start_node->sp2_node sp3_node Aldehyde Decomposition start_node->sp3_node sol1a Rigorously Degas Solvents/Reagents sp1_node->sol1a Cause: Oxygen sol1b Ensure Airtight Seal & Inert Atmosphere sp1_node->sol1b Cause: Oxygen sol1c Use Direct Pd(0) Source sp1_node->sol1c Cause: Oxygen sol2a Lower Reaction Temperature sp2_node->sol2a Cause: H+ Source / Inefficient Catalysis sol2b Use a Milder Base sp2_node->sol2b Cause: H+ Source / Inefficient Catalysis sol2c Ensure Anhydrous Conditions sp2_node->sol2c Cause: H+ Source / Inefficient Catalysis sol3a Decrease Temperature sp3_node->sol3a Cause: Harsh Conditions sol3b Screen Milder Bases sp3_node->sol3b Cause: Harsh Conditions sol3c Reduce Reaction Time sp3_node->sol3c Cause: Harsh Conditions sol_node sol_node

Caption: Troubleshooting guide for common side products.

Data Presentation: Optimizing Reaction Conditions

The optimal conditions for cross-coupling reactions are highly substrate-dependent. The following tables provide starting points for optimization based on common practices for aryl iodides.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (1-2 mol%)
Ligand NoneSPhos (4 mol%)None
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF
Temperature 80-100 °C100 °C60-80 °C
Notes Classic conditions, good starting point.Often effective for challenging substrates.[1]Pre-catalyst, often highly active at lower temp.[2]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)BrettPhos Pd G3 (1-2 mol%)
Ligand XPhos (2-4 mol%)BINAP (3 mol%)None
Base NaOtBu (1.2 eq)K₂CO₃ (2.0 eq)LHMDS (1.2 eq)
Solvent TolueneDioxaneTHF
Temperature 90-110 °C100 °CRoom Temp - 60 °C
Notes General for primary/secondary amines.[9]Bidentate ligand, can be effective.[9]For sensitive substrates or strong nucleophiles.[7]

Experimental Protocols

CAUTION: These reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere. Proper personal protective equipment (PPE) should be worn at all times.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask, add 4-iodo-2-methoxynicotinaldehyde (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the flask. For solid catalysts, add them under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or crystallization to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (or catalyst and ligand) and the base (e.g., NaOtBu).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add 4-iodo-2-methoxynicotinaldehyde (1.0 eq) as a solid, followed by the degassed solvent. Add the amine coupling partner (1.1-1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. The reaction mixture often becomes deeply colored.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by the most suitable method (e.g., column chromatography).

Protocol 3: General Procedure for Sonogashira Coupling
  • Setup: To a flame-dried Schlenk flask, add 4-iodo-2-methoxynicotinaldehyde (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent/Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring & Workup: Follow steps 6-7 from the Suzuki-Miyaura protocol.

  • Purification: Purify the crude product. Note that Glaser homocoupling of the alkyne is a common side product that often needs to be separated.

References

Optimization

Technical Support Center: 4-Iodo-2-methoxynicotinaldehyde Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-2-methoxynicotinaldehyde. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-2-methoxynicotinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with 4-Iodo-2-methoxynicotinaldehyde is showing low yield and multiple side products. What are the common causes?

A1: Low yields and the formation of side products in cross-coupling reactions involving 4-Iodo-2-methoxynicotinaldehyde can stem from several factors. The most common side products include homocoupled products (from the coupling partner), deiodinated starting material (2-methoxynicotinaldehyde), and products from competing reaction pathways.

Troubleshooting Steps:

  • Deiodination: The carbon-iodine bond in 4-Iodo-2-methoxynicotinaldehyde can be susceptible to reduction, leading to the formation of 2-methoxynicotinaldehyde. This is often exacerbated by elevated temperatures or certain bases.

    • Solution: Lower the reaction temperature and consider using a milder base (e.g., K₂CO₃ instead of NaOtBu). Ensure your solvent is thoroughly degassed to remove potential sources of hydrogen.

  • Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) is a common side reaction.

    • Solution: For Sonogashira coupling, ensure strict anaerobic conditions as oxygen can promote the homocoupling (Glaser coupling).[1] For Suzuki reactions, using a slight excess of the boronic acid and ensuring efficient stirring can minimize its homocoupling.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the reaction conditions.

    • Solution: Use high-purity starting materials and solvents. Ensure thorough degassing of the reaction mixture to prevent oxidation of the palladium(0) active species. The choice of ligand is also critical; for electron-rich pyridyl systems, bulky electron-rich phosphine ligands can be beneficial.

Q2: I am observing the formation of a significant amount of 2-methoxynicotinaldehyde in my reaction mixture. How can I prevent this deiodination?

A2: Deiodination is a common side reaction with iodo-aromatic compounds, particularly in palladium-catalyzed reactions.[2] The presence of a hydrogen source (e.g., trace water, solvent, or even the amine in Buchwald-Hartwig reactions) can lead to the reductive cleavage of the C-I bond.

Troubleshooting Steps:

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, if deiodination is a major issue, switching to strictly anhydrous conditions can be beneficial.

  • Base Selection: Strong, sterically hindered bases can sometimes promote deiodination. A screen of milder bases such as K₃PO₄ or Cs₂CO₃ may be effective.

  • Reaction Temperature: As mentioned, higher temperatures can promote this side reaction. Running the reaction at the lowest effective temperature is advisable.

  • Hydrogen Scavengers: In some cases, the addition of a hydrogen scavenger can be beneficial, although this can add complexity to the reaction mixture.

Q3: In my Buchwald-Hartwig amination, besides the desired product, I am isolating an imine and the deiodinated starting material. What is happening?

A3: The formation of an imine and the hydrodehalogenated arene is a known side reaction pathway in Buchwald-Hartwig amination, resulting from β-hydride elimination from the palladium-amide intermediate.[3]

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination. Consider ligands like XPhos, RuPhos, or BrettPhos.

  • Base and Solvent System: The nature of the base and solvent can influence the reaction pathway. Screening different combinations (e.g., NaOtBu in toluene vs. K₃PO₄ in dioxane) may be necessary to optimize the reaction for your specific amine.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.

Summary of Potential Side Products and Mitigation Strategies

Side ProductCommon Reaction Type(s)Likely Cause(s)Suggested Mitigation Strategy
2-Methoxynicotinaldehyde Suzuki, Sonogashira, Heck, Buchwald-HartwigReductive deiodinationUse anhydrous/degassed solvents, milder base, lower reaction temperature.
Homocoupled Partner Suzuki, SonogashiraOxygen (Sonogashira), excess reagent (Suzuki)Maintain strict anaerobic conditions, optimize stoichiometry.
Palladium Black All Pd-catalyzed reactionsCatalyst decomposition/aggregationUse appropriate ligand, control temperature, ensure proper mixing.
Imine Formation Buchwald-Hartwigβ-Hydride elimination from Pd-amide intermediateUse bulky, electron-rich ligands; optimize base and solvent.
Protodeboronation Product SuzukiHydrolysis of boronic acidUse boronic esters (e.g., pinacol esters), anhydrous conditions, or KF as base.[4]

Experimental Protocols & Workflows

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Iodo-2-methoxynicotinaldehyde (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Iodo-2-methoxynicotinaldehyde - Boronic Acid/Ester - Pd Catalyst & Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract and Wash quench->extract purify Dry and Purify (Column Chromatography) extract->purify

Figure 1. A typical experimental workflow for a Suzuki cross-coupling reaction.
Potential Side Reaction Pathways in Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the desired catalytic cycle and common off-cycle reactions that can lead to the formation of byproducts.

Side_Reactions pd0 Pd(0)L_n ox_add Oxidative Addition (R-I) pd0->ox_add R-I pd_intermediate R-Pd(II)-I(L_n) ox_add->pd_intermediate transmetal Transmetalation (R'-M) pd_intermediate->transmetal R'-M deiodination Deiodination Product (R-H) pd_intermediate->deiodination H+ source r_pd_r R-Pd(II)-R'(L_n) transmetal->r_pd_r homocoupling Homocoupling Product (R'-R') transmetal->homocoupling O2 or excess R'-M red_elim Reductive Elimination r_pd_r->red_elim beta_hydride β-Hydride Elimination (Buchwald-Hartwig) r_pd_r->beta_hydride red_elim->pd0 Catalyst Regeneration product Product (R-R') red_elim->product imine Imine Product beta_hydride->imine

Figure 2. Generalized catalytic cycle with competing side reaction pathways.

References

Troubleshooting

Technical Support Center: Purification of Crude 4-Iodo-2-methoxynicotinaldehyde by Chromatography

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Iodo-2-methoxynicotinaldehyde using column chromatography. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Iodo-2-methoxynicotinaldehyde using column chromatography. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 4-Iodo-2-methoxynicotinaldehyde by silica gel chromatography?

A1: The main challenges stem from the compound's chemical nature. The aldehyde group can be prone to oxidation, and the molecule may exhibit instability on acidic silica gel, potentially leading to decomposition. Furthermore, the polar nature of the pyridine ring and the methoxy and aldehyde groups can lead to strong adsorption to the silica gel, which may require more polar solvent systems for elution and can sometimes result in poor separation or tailing of the product peak.

Q2: What are the likely impurities in crude 4-Iodo-2-methoxynicotinaldehyde?

A2: Common impurities can include unreacted starting materials, byproducts from the iodination or formylation reactions, and degradation products. For instance, over-iodination could result in di-iodinated species.[1] Oxidation of the aldehyde can form the corresponding carboxylic acid.

Q3: Is it possible for 4-Iodo-2-methoxynicotinaldehyde to decompose on the silica gel column?

A3: Yes, aldehydes and iodo-substituted pyridines can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition.[2][3][4] If you observe significant product loss or the appearance of new, unexpected spots on your TLC analysis of the collected fractions, column-induced decomposition may be the cause.

Q4: How can I improve the stability of my compound during chromatography?

A4: To minimize decomposition on the column, you can deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine, in your eluent.[5][6] Alternatively, using a different stationary phase like neutral or basic alumina can be a good option for acid-sensitive compounds.[2][7]

Q5: My purified product is a yellow or brownish color. What could be the cause?

A5: A yellowish or brownish tint in the purified product could indicate the presence of trace amounts of iodine, which can be released due to the partial decomposition of the iodo-substituted pyridine.[1] To address this, you can wash the combined organic fractions with a solution of sodium thiosulfate during the work-up, before chromatography, to remove any residual iodine.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic purification of 4-Iodo-2-methoxynicotinaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities The solvent system is not optimized.Use Thin-Layer Chromatography (TLC) to screen various solvent systems. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[8] Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.[8]
Co-elution of closely related impurities.If isocratic elution fails, employ a gradient elution, gradually increasing the polarity of the mobile phase.[8] Using a longer column can also enhance separation.[1]
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of your solvent system. For highly polar compounds, adding a small percentage of methanol to your eluent may be necessary.
The compound has decomposed on the column.Test the stability of your compound on silica gel using a small-scale experiment.[4] If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[2][6]
Streaking or Tailing of the Product on TLC and Column The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier like triethylamine or acetic acid to your eluent to improve the peak shape.
The sample was overloaded on the column.Reduce the amount of crude material loaded onto the column.
Low Recovery of the Purified Product The compound is unstable on the column.As mentioned previously, use deactivated silica or an alternative stationary phase. Minimizing the time the compound spends on the column by using a slightly more polar eluent can also help.[1]
The product is partially soluble in the eluent, leading to broad fractions.Concentrate all fractions and re-analyze by TLC to ensure no product has been missed.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase for column chromatography.

Methodology:

  • Dissolve a small amount of the crude 4-Iodo-2-methoxynicotinaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a pre-screened solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the spots under UV light.

  • The ideal solvent system should provide good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.[8]

Column Chromatography Protocol

Objective: To purify crude 4-Iodo-2-methoxynicotinaldehyde.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent determined by TLC. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.[10]

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If using a gradient, start with a less polar mixture and gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Iodo-2-methoxynicotinaldehyde.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityComments
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumA good starting point for many substituted pyridines.[8]
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighUseful for more polar compounds.
Toluene / Acetone (9:1 to 1:1)MediumOffers different selectivity compared to ester-based systems.

Table 2: Comparison of Stationary Phases

Stationary PhaseAcidityRecommended forPotential Issues
Silica GelAcidicGeneral purpose purification of a wide range of compounds.[7]Can cause decomposition of acid-sensitive compounds like some aldehydes and iodo-pyridines.[2][3]
Deactivated Silica GelNeutralizedPurification of acid-sensitive compounds.Requires pre-treatment with a base like triethylamine.[6]
Alumina (Neutral or Basic)Neutral or BasicPurification of amines and other basic or acid-sensitive compounds.[7]May have different selectivity compared to silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis column_packing Column Packing tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure Identify Pure Fractions solvent_removal Solvent Removal combine_pure->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of 4-Iodo-2-methoxynicotinaldehyde.

Caption: Troubleshooting decision tree for chromatography purification.

References

Optimization

Technical Support Center: Catalyst Selection for Efficient Coupling of 4-Iodo-2-methoxynicotinaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing palladium-catalyzed cro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing palladium-catalyzed cross-coupling reactions with 4-Iodo-2-methoxynicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed cross-coupling reaction is most suitable for 4-Iodo-2-methoxynicotinaldehyde?

A1: The choice of reaction depends on the desired final product.

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids or esters, leading to 4-aryl- or 4-vinyl-2-methoxynicotinaldehydes.

  • Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, yielding 4-alkynyl-2-methoxynicotinaldehydes.[1][2]

  • Heck Coupling: Suitable for coupling with alkenes to introduce a vinyl group at the 4-position.[3]

Q2: What are the most critical parameters to control for a successful coupling reaction with this substrate?

A2: Several factors are crucial for high yields and reproducibility:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is paramount, especially given the potential for steric hindrance from the methoxy and aldehyde groups.

  • Exclusion of Oxygen: Palladium catalysts, particularly Pd(0) species, are sensitive to air. Proper degassing of solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is essential to prevent catalyst deactivation.

  • Purity of Reagents: Ensure that the starting materials, solvents, and bases are pure and anhydrous (unless using aqueous conditions) to avoid side reactions and catalyst poisoning.

Q3: Can the aldehyde and methoxy groups on the pyridine ring interfere with the coupling reaction?

A3: Yes, these functional groups can influence the reaction. The electron-donating methoxy group can make the C-I bond slightly less reactive towards oxidative addition. The aldehyde group is generally well-tolerated but can sometimes participate in side reactions under harsh basic conditions or high temperatures. Careful selection of a mild base and reaction temperature is recommended.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst * Use a fresh batch of palladium catalyst and ligand. * Consider using a more air-stable precatalyst (e.g., a palladacycle).
Poor Ligand Choice * For this potentially sterically hindered substrate, consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. * If using a simple phosphine like PPh₃, ensure an appropriate Pd:Ligand ratio (typically 1:2 to 1:4).
Inefficient Base * Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause decomposition. * Commonly used bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, a stronger base like K₃PO₄ might be beneficial.
Poor Solubility * Try a different solvent system. Common choices include dioxane/water, toluene/water, or DMF.
Protodeboronation of Boronic Acid * This is the hydrolysis of the boronic acid back to the arene. * Use a less aqueous solvent system or switch to a boronic ester (e.g., a pinacol ester), which is more stable.

Issue 2: Formation of Homocoupling Byproducts

Potential Cause Troubleshooting Steps
Presence of Oxygen * Thoroughly degas all solvents and reagents. * Maintain a positive pressure of an inert gas throughout the reaction.
High Reaction Temperature * Lower the reaction temperature. Homocoupling is often more prevalent at higher temperatures.
Sonogashira Coupling

Issue 1: Low Conversion of 4-Iodo-2-methoxynicotinaldehyde

Potential Cause Troubleshooting Steps
Inactive Copper Co-catalyst * Ensure the copper(I) source (e.g., CuI) is fresh and has been stored properly to prevent oxidation.
Inappropriate Base * An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required. Ensure it is anhydrous and in sufficient excess.
Glaser Coupling (Alkyne Homocoupling) * This is a common side reaction. Running the reaction under strictly anaerobic conditions can minimize this. * Consider a copper-free Sonogashira protocol.
Heck Coupling

Issue 1: Poor Regioselectivity or Low Yield

Potential Cause Troubleshooting Steps
Incorrect Base * A hindered organic base like triethylamine or a weaker inorganic base like NaOAc or K₂CO₃ is often used. The choice can influence the reaction outcome.
Ligand Choice * For Heck reactions, both phosphine and N-heterocyclic carbene (NHC) ligands can be effective. The choice of ligand can influence regioselectivity.
Reaction Temperature * Heck reactions often require elevated temperatures. If the reaction is sluggish, gradually increase the temperature.

Quantitative Data Summary

The following tables provide representative data for Suzuki and Sonogashira couplings of iodo-pyridines, which can serve as a starting point for the optimization of reactions with 4-Iodo-2-methoxynicotinaldehyde.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-pyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901285-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1008>90
PdCl₂(dppf) (3)-Cs₂CO₃DMF901688-96

Table 2: Representative Conditions for Sonogashira Coupling of Iodo-pyridines

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF656>90
PdCl₂(PPh₃)₂ (2)CuI (3)DIPEADMF80885-95
Pd(OAc)₂ (1)CuI (2)Et₃NToluene7012>85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for 4-Iodo-2-methoxynicotinaldehyde.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Iodo-2-methoxynicotinaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol is a general guideline and should be performed under strictly anaerobic conditions.

  • Reaction Setup: To a dry Schlenk flask, add 4-Iodo-2-methoxynicotinaldehyde (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., 5 mL of THF) followed by the amine base (e.g., triethylamine, 3.0 mmol) and the terminal alkyne (1.1 mmol).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 65 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 4-Iodo-2-methoxynicotinaldehyde - Coupling Partner - Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System: - Pd Source - Ligand (if needed) Catalyst->Setup Solvent Add Degassed Solvent Setup->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction & Extract Monitor->Quench Reaction Complete Dry Dry & Concentrate Quench->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate-Specific Issues Start Low or No Product Yield CheckCatalyst Is the catalyst/ligand fresh and active? Start->CheckCatalyst UsePrecatalyst Consider a more stable precatalyst. CheckCatalyst->UsePrecatalyst No CheckInert Is the reaction under a strict inert atmosphere? CheckCatalyst->CheckInert Yes IncreaseLoading Increase catalyst loading. UsePrecatalyst->IncreaseLoading Degas Thoroughly degas all solvents and reagents. CheckInert->Degas No CheckBase Is the base appropriate and active? CheckInert->CheckBase Yes ScreenBases Screen different bases (e.g., K₂CO₃, K₃PO₄). CheckBase->ScreenBases No CheckSolvent Are all reagents soluble? CheckBase->CheckSolvent Yes ChangeSolvent Try a different solvent system. CheckSolvent->ChangeSolvent No SideReactions Are side reactions (e.g., homocoupling, protodeboronation) observed? CheckSolvent->SideReactions Yes AdjustTemp Lower the temperature to reduce homocoupling. SideReactions->AdjustTemp Homocoupling UseBoronateEster Use a boronic ester to prevent protodeboronation. SideReactions->UseBoronateEster Protodeboronation

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

Troubleshooting

Technical Support Center: Managing Steric Hindrance in Reactions of 4-Iodo-2-methoxynicotinaldehyde

Welcome to the technical support center for 4-Iodo-2-methoxynicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently as...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Iodo-2-methoxynicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing sterically hindered reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using 4-Iodo-2-methoxynicotinaldehyde in cross-coupling reactions?

A1: The primary challenge is steric hindrance. The molecule has three substituents on the pyridine ring: an iodine atom at the 4-position, a methoxy group at the 2-position, and an aldehyde at the 3-position. The proximity of the methoxy and aldehyde groups to the reactive iodine site can sterically impede the approach of the catalyst and coupling partner, potentially leading to low yields or failed reactions. The electron-withdrawing nature of the aldehyde and the electron-donating nature of the methoxy group also influence the electronic properties of the pyridine ring, which can affect catalyst reactivity.

Q2: How does the 2-methoxy group specifically impact reactivity?

A2: The 2-methoxy group has two main effects. First, it provides significant steric bulk ortho to the site of reaction (the C4-iodo position), which can hinder the oxidative addition step in many cross-coupling catalytic cycles.[1] Second, electronically, the methoxy group is electron-donating, which can increase the electron density of the pyridine ring. This can sometimes slow down the oxidative addition step with electron-rich palladium(0) catalysts.

Q3: What are the general strategies to overcome low yields in cross-coupling reactions with this substrate?

A3: To improve low yields, a systematic optimization of reaction parameters is crucial. This includes:

  • Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the formation of a highly reactive, monoligated palladium species that is more effective with sterically hindered substrates.

  • Base Selection: The choice of base is critical and depends on the specific reaction. Strong, non-nucleophilic bases are often required.

  • Solvent: Aprotic polar solvents are typically used, but screening different solvents can significantly impact yield.

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers, though it may also lead to side reactions if not carefully controlled.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 4-Iodo-2-methoxynicotinaldehyde and an arylboronic acid, but I am getting very low yields or only starting material back. What can I do?

Answer: Low yields in Suzuki-Miyaura couplings of this substrate are common due to steric hindrance. Here are several troubleshooting steps:

  • Optimize Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system known to be effective for sterically hindered couplings. Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often successful. Using a pre-formed catalyst can also be beneficial.

  • Screen Bases: The strength and nature of the base are critical. If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can influence the rate of transmetalation.

  • Solvent Effects: The solvent can impact the solubility of the reagents and the stability of the catalytic species. While dioxane/water mixtures are common, consider screening other solvents like toluene, DMF, or 2-methyl-THF.

  • Increase Temperature: Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, from 80°C to 110°C, while monitoring for decomposition.

  • Boronic Acid Quality: Ensure your boronic acid is pure and not degrading to the corresponding boroxine, which is less reactive. Using the corresponding boronic ester (e.g., a pinacol ester) can sometimes improve stability and reactivity.

Issue 2: Failure in Sonogashira Coupling

Question: My Sonogashira coupling of 4-Iodo-2-methoxynicotinaldehyde with a terminal alkyne is not working. What are the likely causes and solutions?

Answer: Sonogashira couplings can be sensitive, and the steric hindrance of your substrate adds a layer of complexity. Consider the following:

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst (e.g., CuI), this can also promote the unwanted homocoupling of the alkyne (Glaser coupling). If you observe significant homocoupling, consider a copper-free protocol. If the reaction is not proceeding, ensure your CuI is fresh and of high quality.

  • Ligand Choice: For sterically demanding substrates, the ligand on the palladium catalyst is crucial. If PPh₃ is not effective, consider more electron-rich and bulky phosphine ligands.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous and in sufficient excess.

  • Degassing: Oxygen can deactivate the catalyst and promote alkyne homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen before adding the catalyst.

  • Temperature: While many Sonogashira couplings proceed at room temperature, this sterically hindered substrate may require gentle heating to facilitate the reaction.

Issue 3: Unsuccessful Buchwald-Hartwig Amination

Question: I am struggling to perform a Buchwald-Hartwig amination with 4-Iodo-2-methoxynicotinaldehyde and a primary/secondary amine. What should I try?

Answer: The Buchwald-Hartwig amination is also sensitive to steric effects. Here are some optimization strategies:

  • Ligand Selection is Key: This reaction is highly dependent on the ligand. For sterically hindered aryl iodides, bulky biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenyl phosphines are often necessary to achieve good results. Bidentate ligands like BINAP or DPPF can also be effective.

  • Base Choice: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices. The choice of base can be critical and may need to be screened.

  • Catalyst Precursor: Using a pre-catalyst that readily forms the active Pd(0) species can be advantageous over using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.

  • Solvent: Toluene, dioxane, and THF are common solvents. The choice of solvent can influence the solubility of the base and the catalytic intermediates.

  • Amine Reactivity: The nature of the amine also plays a role. Less hindered primary amines will generally react more readily than bulky secondary amines.

Data Presentation

The following tables provide representative data for optimizing cross-coupling reactions with sterically hindered substrates similar to 4-Iodo-2-methoxynicotinaldehyde. These should be used as a starting point for your own reaction optimization.

Table 1: Representative Ligand and Base Screening for a Suzuki-Miyaura Coupling

EntryLigandBaseSolventTemperature (°C)Yield (%)
1PPh₃K₂CO₃Dioxane/H₂O100<10
2SPhosK₂CO₃Dioxane/H₂O10065
3XPhosK₂CO₃Dioxane/H₂O10078
4XPhosK₃PO₄Toluene11085
5RuPhosCs₂CO₃2-MeTHF10082

Table 2: Optimization of a Sonogashira Coupling

EntryPd CatalystLigandCo-catalystBaseSolventTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂PPh₃CuIEt₃NTHF2515
2Pd(OAc)₂SPhosCuIEt₃NDMF5075
3Pd(OAc)₂XPhosNoneDIPEADioxane6068
4PdCl₂(PPh₃)₂PPh₃CuIDIPEAToluene8055

Table 3: Conditions for Buchwald-Hartwig Amination

EntryAmine TypeLigandBaseSolventTemperature (°C)Yield (%)
1PrimaryBINAPNaOtBuToluene10070
2PrimaryXPhosK₃PO₄Dioxane11088
3SecondaryRuPhosLHMDSToluene10065
4SecondaryBrettPhosNaOtBuTHF8072

Experimental Protocols

Below are representative, detailed experimental protocols for key reactions.

Protocol 1: Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube is added 4-Iodo-2-methoxynicotinaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq). The tube is sealed, evacuated, and backfilled with argon (this cycle is repeated three times). Anhydrous, degassed toluene (0.2 M) is added, followed by the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq). The reaction mixture is then heated to 110°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

In an oven-dried vial, 4-Iodo-2-methoxynicotinaldehyde (1.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and ligand (e.g., XPhos, 0.10 eq) are combined. The vial is sealed with a septum and purged with argon. Anhydrous, degassed dioxane (0.3 M) is added, followed by the terminal alkyne (1.5 eq) and diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture is stirred at 60°C until the starting material is consumed as determined by TLC or LC-MS. The mixture is then cooled, diluted with dichloromethane, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over MgSO₄, filtered, and the solvent is removed in vacuo. The residue is purified by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination

A Schlenk tube is charged with the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq) and NaOtBu (1.4 eq). The tube is evacuated and backfilled with argon. Anhydrous toluene (0.25 M) is added, followed by 4-Iodo-2-methoxynicotinaldehyde (1.0 eq) and the amine (1.2 eq). The tube is sealed, and the reaction mixture is heated to 100°C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, and the organic layer is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizations

Suzuki_Troubleshooting Troubleshooting Low Yield in Suzuki Coupling start Low Yield in Suzuki Coupling catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos) start->catalyst base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) start->base solvent Change Solvent (e.g., Toluene, 2-MeTHF) start->solvent temp Increase Temperature (e.g., 100-120°C) start->temp boronic Check Boronic Acid Quality (Consider Pinacol Ester) start->boronic outcome Improved Yield catalyst->outcome base->outcome solvent->outcome temp->outcome boronic->outcome

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Reaction_Steric_Hindrance Impact of Steric Hindrance on Cross-Coupling substrate 4-Iodo-2-methoxynicotinaldehyde hindrance Steric Hindrance (o-Methoxy and Aldehyde) substrate->hindrance catalyst_approach Catalyst Approach to C-I Bond hindrance->catalyst_approach impedes slow_oa Slow Oxidative Addition catalyst_approach->slow_oa low_yield Low Reaction Yield slow_oa->low_yield solution Solution: Bulky, Electron-Rich Ligand (e.g., Buchwald-type) low_yield->solution active_catalyst Forms Monoligated, Highly Active Pd(0) Species solution->active_catalyst fast_oa Faster Oxidative Addition active_catalyst->fast_oa high_yield Improved Reaction Yield fast_oa->high_yield

Caption: Overcoming steric hindrance with bulky ligands.

Experimental_Workflow General Cross-Coupling Experimental Workflow start Start reagents Combine Substrate, Coupling Partner, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent_catalyst Add Degassed Solvent and Catalyst System inert->solvent_catalyst reaction Heat and Stir Reaction Mixture solvent_catalyst->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Isolated Product purify->end

Caption: A generalized workflow for cross-coupling experiments.

References

Optimization

improving solubility of 4-Iodo-2-methoxynicotinaldehyde in organic solvents

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 4-Iodo-2-methoxynicotinaldehyde in organic solvents. Troubleshooting Guides &...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 4-Iodo-2-methoxynicotinaldehyde in organic solvents.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the dissolution of 4-Iodo-2-methoxynicotinaldehyde.

FAQs

Q1: What is the expected solubility of 4-Iodo-2-methoxynicotinaldehyde based on its structure?

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.

  • Methoxy Group (-OCH3): This group adds some polar character and can also accept hydrogen bonds.

  • Iodo Group (-I): The iodo substituent is large and nonpolar, which can decrease solubility in polar solvents.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[2][3][4]

Overall, 4-Iodo-2-methoxynicotinaldehyde is a moderately polar molecule. It is expected to have better solubility in polar aprotic solvents and some polar protic solvents compared to nonpolar solvents.

Q2: My compound is not dissolving in the chosen solvent. What are the initial troubleshooting steps?

A2: If you are experiencing poor solubility, consider the following initial steps:

  • Gentle Heating: Carefully warm the mixture. For many compounds, solubility increases with temperature.[5]

  • Sonication: Use an ultrasonic bath to break up solid particles and enhance the interaction between the solute and the solvent.

  • Extended Stirring: Allow the mixture to stir for a longer period. Dissolution can sometimes be a slow process.

  • Particle Size Reduction: If possible, grind the solid to a finer powder to increase the surface area available for solvation.

Q3: Which solvents are recommended for initial solubility screening?

A3: Based on the structural analysis, a good starting point for solubility screening would include:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone.

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Ethers: Tetrahydrofuran (THF).

It is advisable to start with small quantities of the compound and solvent to determine qualitative solubility before proceeding to larger-scale experiments.

Quantitative Data Summary

As specific quantitative solubility data for 4-Iodo-2-methoxynicotinaldehyde is not widely published, the following table provides a template for you to record your experimental findings. This structured approach will help in comparing the effectiveness of different solvents.

SolventTemperature (°C)Solubility (mg/mL)Observations
Dimethylformamide (DMF)25
Dimethyl sulfoxide (DMSO)25
Ethanol25
Methanol25
Dichloromethane (DCM)25
Acetone25
Tetrahydrofuran (THF)25
Acetonitrile (ACN)25

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a quick method to assess the solubility of 4-Iodo-2-methoxynicotinaldehyde in a range of solvents.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Selection of organic solvents (e.g., DMF, DMSO, ethanol, methanol, DCM, acetone, THF, ACN)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of 4-Iodo-2-methoxynicotinaldehyde to a small, clean test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record your observations.

Protocol 2: Quantitative Solubility Determination (Saturated Solution Method)

This protocol allows for the determination of the approximate solubility in a given solvent.

Materials:

  • 4-Iodo-2-methoxynicotinaldehyde

  • Chosen organic solvent

  • Scintillation vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Micro-pipettes

  • Filtration system (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of 4-Iodo-2-methoxynicotinaldehyde to a known volume of the solvent in a vial (e.g., 20 mg in 2 mL).

  • Stir the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant using a syringe filter compatible with the solvent.

  • Dilute the filtered solution with a known volume of a suitable solvent for analysis.

  • Determine the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.

Visualizations

The following diagrams illustrate key workflows and relationships in determining and improving the solubility of 4-Iodo-2-methoxynicotinaldehyde.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed step1 Increase Temperature (Gentle Heating) start->step1 step2 Apply Sonication step1->step2 If still insoluble end_soluble Result: Soluble step1->end_soluble If soluble step3 Reduce Particle Size (Grinding) step2->step3 If still insoluble step2->end_soluble If soluble step4 Consider Co-solvency step3->step4 If still insoluble step3->end_soluble If soluble step5 Evaluate Alternative Solvents step4->step5 If co-solvency is not effective or desirable step4->end_soluble If soluble step5->end_soluble If soluble end_insoluble Result: Insoluble - Re-evaluate Strategy step5->end_insoluble If still insoluble

Caption: A workflow for troubleshooting poor solubility.

Caption: Logic for initial solvent selection.

References

Troubleshooting

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Iodo-pyridines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with Suzuki-Miyaura cross-coup...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with Suzuki-Miyaura cross-coupling reactions involving iodo-pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with an iodo-pyridine failing or giving a low yield?

A1: Low yields or reaction failures with iodo-pyridines are common and can be attributed to several factors. The primary challenge stems from the pyridine nitrogen's lone pair of electrons, which can coordinate to the palladium catalyst, leading to inhibition or deactivation and halting the catalytic cycle. Additionally, issues such as catalyst choice, base selection, solvent system, and reaction temperature can significantly impact the outcome. Inadequate degassing of the reaction mixture can also lead to catalyst oxidation and undesirable side reactions.

Q2: What are the most common side reactions observed in Suzuki couplings with iodo-pyridines, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions. To minimize this, consider using boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis, or conducting the reaction under anhydrous conditions.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the iodo-pyridine. It is often promoted by the presence of oxygen. To mitigate this, ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Dehalogenation: The iodo-group on the pyridine ring is replaced by a hydrogen atom. This can be caused by certain phosphine ligands or impurities. Screening different ligands and ensuring the purity of all starting materials and solvents can help minimize this side reaction.

Q3: Can I perform a Suzuki coupling on an iodo-pyridine without protecting other functional groups?

A3: The Suzuki-Miyaura coupling is known for its high functional group tolerance. However, certain functional groups can interfere with the reaction. For instance, unprotected amino groups on the pyridine ring can also coordinate to the palladium catalyst, leading to inhibition. In such cases, protection of the amino group may be necessary. The compatibility of other functional groups should be evaluated on a case-by-case basis.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low to no product yield with unreacted starting material.

  • Question: I am observing very little or no product, and my starting iodo-pyridine is largely unconsumed. What should I investigate first?

  • Answer: This issue often points to problems with the catalyst's activity or the reaction conditions being too mild.

    • Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-I bond, especially with the potential for pyridine inhibition. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider switching to a more active catalytic system using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

    • Base: The base is crucial for activating the boronic acid in the transmetalation step. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.

    • Temperature: The reaction temperature may be too low. Increasing the temperature to 80-120 °C can often improve the reaction rate. Microwave irradiation can also be an effective method for accelerating the reaction.

    • Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to prevent oxygen from deactivating the Pd(0) catalyst.

Issue 2: Formation of significant side products.

  • Question: My reaction is producing a complex mixture with significant amounts of byproducts alongside my desired product. How can I improve the selectivity?

  • Answer: The formation of side products is a common issue. Identifying the major byproducts can help in diagnosing the problem.

    • Homocoupling: If you observe significant formation of biphenyl (from the boronic acid) or bipyridyl (from the iodo-pyridine), this is likely due to the presence of oxygen. Improve your degassing procedure for all solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.

    • Protodeboronation: The formation of the corresponding arene from the boronic acid indicates protodeboronation. Using anhydrous solvents, ensuring reagents are dry, or switching to a more stable boronic ester can mitigate this.

    • Dehalogenation: If you observe the formation of the corresponding pyridine without the iodo group, this points to dehalogenation. Try screening different phosphine ligands, as some are more prone to causing this side reaction.

Issue 3: Inconsistent or irreproducible results.

  • Question: I have successfully performed this reaction before, but now I am getting inconsistent yields. What could be the cause?

  • Answer: Irreproducible results often stem from variations in reagent quality or experimental setup.

    • Reagent Quality: The quality of the palladium catalyst, ligands, base, and solvents can vary between batches. Use fresh, high-purity reagents and store them under appropriate conditions (e.g., phosphine ligands and catalysts under an inert atmosphere).

    • Inert Atmosphere: Ensure a consistently oxygen-free environment. Check for leaks in your reaction setup and use a robust degassing method.

    • Stirring: In biphasic reaction mixtures (e.g., toluene/water), vigorous stirring is crucial to ensure efficient mixing and mass transfer between the phases.

Data Presentation

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of Iodobenzene and Phenylboronic Acid

EntryBaseSolventTemperature (°C)Yield (%)
1Na₂CO₃Ethanol/Water (1:1)6098
2K₂CO₃Ethanol/Water (1:1)60>98
3K₃PO₄Ethanol/Water (1:1)60>98
4NaOHEthanol/Water (1:1)60>98
5KOHEthanol/Water (1:1)60>98
6NaOAcEthanol/Water (1:1)6085

This table summarizes the effect of different bases on a model Suzuki-Miyaura coupling reaction. While not with an iodo-pyridine, it illustrates the general effectiveness of various common bases.

Table 2: Optimization of Reaction Conditions for a Model Suzuki Coupling

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O8075
2Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane10092
3Pd(dppf)Cl₂-Cs₂CO₃DME/H₂O9088
4Pd(PPh₃)₄-Na₂CO₃THF/H₂O7065

This table provides a qualitative comparison of different catalytic systems and conditions for a generic Suzuki coupling, highlighting common combinations of catalysts, ligands, bases, and solvents.

Experimental Protocols

Detailed Methodology for a Representative Suzuki-Miyaura Coupling of 2-Iodopyridine with Phenylboronic Acid

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials:

  • 2-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-iodopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenylpyridine.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Di-Aryl_Pd(II) Ar-Pd(II)-Ar'(L2) Transmetalation->Di-Aryl_Pd(II) Reductive_Elimination Reductive Elimination Di-Aryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Boronic_Acid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ Boronic_Acid->Boronate + Base Base Base (e.g., K2CO3) Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Iodo-Pyridine Suzuki Coupling check_catalyst Is the catalyst system active enough for pyridines? start->check_catalyst change_catalyst Switch to Buchwald ligands (e.g., XPhos, SPhos) or NHC ligands. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base (e.g., K3PO4, Cs2CO3). check_base->change_base No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (80-120 °C) or consider microwave heating. check_temp->increase_temp No check_degassing Is the system properly degassed? check_temp->check_degassing Yes increase_temp->check_degassing improve_degassing Thoroughly degas all solvents and maintain an inert atmosphere. check_degassing->improve_degassing No success Reaction Optimized check_degassing->success Yes improve_degassing->success

Optimization

byproduct identification in the synthesis of 4-Iodo-2-methoxynicotinaldehyde derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the sy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 4-Iodo-2-methoxynicotinaldehyde and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 4-Iodo-2-methoxynicotinaldehyde.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of 4-Iodo-2-methoxynicotinaldehyde can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in the starting material, 2-methoxynicotinaldehyde, can significantly impact the reaction outcome. Ensure the starting material is pure and dry.

  • Iodinating Agent: The choice and handling of the iodinating agent are critical.

    • Iodine monochloride (ICl): This is a common reagent for such transformations. Ensure it is fresh and has not decomposed.

    • Iodine and an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent (e.g., iodic acid, hydrogen peroxide) can also be employed. The stoichiometry and addition rate of the oxidant are crucial to control reactivity and prevent side reactions.

  • Reaction Conditions:

    • Solvent: Acetic acid is a common solvent for this type of iodination. Ensure it is of appropriate grade and anhydrous if necessary.

    • Temperature: The reaction temperature may need optimization. Running the reaction at too low a temperature may lead to incomplete conversion, while excessively high temperatures can promote byproduct formation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Work-up Procedure: Improper work-up can lead to product loss. Ensure complete quenching of the iodinating agent and proper extraction of the product.

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize them?

Answer: The formation of byproducts is a common challenge. Here are some likely byproducts and strategies to mitigate their formation:

  • Di-iodinated Byproduct (4,5-diiodo-2-methoxynicotinaldehyde): This is a common byproduct resulting from over-iodination.

    • Troubleshooting:

      • Carefully control the stoichiometry of the iodinating agent. Use of a slight excess may be necessary for full conversion of the starting material, but a large excess should be avoided.

      • Consider slow, portion-wise addition of the iodinating agent to maintain a low instantaneous concentration.

      • Lowering the reaction temperature may improve selectivity for the mono-iodinated product.

  • Unreacted Starting Material (2-methoxynicotinaldehyde): The presence of unreacted starting material indicates an incomplete reaction.

    • Troubleshooting:

      • Increase the reaction time or temperature, while monitoring for byproduct formation.

      • Ensure the iodinating agent is active and used in the correct stoichiometric amount.

  • Other Isomeric Iodo-compounds: Depending on the reaction conditions, iodination at other positions on the pyridine ring might occur, although the 4-position is generally favored electronically.

    • Troubleshooting:

      • Careful optimization of the reaction conditions (solvent, temperature, and catalyst if any) can enhance regioselectivity.

      • Purification by column chromatography is typically effective in separating isomeric products.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the synthesis of 4-Iodo-2-methoxynicotinaldehyde?

Q2: How can I purify the crude 4-Iodo-2-methoxynicotinaldehyde?

A2: Purification of 4-Iodo-2-methoxynicotinaldehyde typically involves the following techniques:

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and a gradient of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents is often used as the eluent. Due to the basic nature of the pyridine nitrogen, tailing on silica gel can sometimes be an issue. This may be mitigated by adding a small amount of a base like triethylamine to the eluent.

Q3: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and can be coupled with HPLC (HPLC-MS) for the identification of components in the reaction mixture.

Quantitative Data Summary

ParameterValue/RangeNotes
Purity (Commercial) ≥ 95%Purity of commercially available 4-Iodo-2-methoxynicotinaldehyde.
Molecular Weight 263.03 g/mol ---
Typical Reaction Yield Data not availableYields are highly dependent on the specific reaction conditions and scale.
Common Byproduct Levels Data not availableThe amount of di-iodinated and other byproducts will vary with the reaction conditions.

Note: Specific quantitative data for the synthesis of 4-Iodo-2-methoxynicotinaldehyde is not widely reported in publicly available literature. The values for yield and byproduct levels are highly dependent on the experimental setup.

Experimental Protocols

General Protocol for Electrophilic Iodination of 2-Methoxynicotinaldehyde (Illustrative)

This is a general, illustrative protocol and requires optimization for specific laboratory conditions.

Materials:

  • 2-Methoxynicotinaldehyde

  • Iodine Monochloride (ICl) or Iodine (I2) and an oxidizing agent (e.g., HIO3)

  • Acetic Acid (glacial)

  • Sodium thiosulfate (Na2S2O3)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxynicotinaldehyde in glacial acetic acid.

  • Addition of Iodinating Agent: Cool the solution in an ice bath. Slowly add a solution of the iodinating agent (e.g., ICl in acetic acid) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice water.

    • Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of iodine disappears.

    • Neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start 2-Methoxynicotinaldehyde Reaction Stirring at Controlled Temperature Start->Reaction Reagents Iodinating Agent (e.g., ICl in Acetic Acid) Reagents->Reaction Quench Quenching (Na2S2O3) Reaction->Quench Neutralize Neutralization (NaHCO3) Quench->Neutralize Extract Extraction (Ethyl Acetate) Neutralize->Extract Dry Drying (Na2SO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze End 4-Iodo-2-methoxynicotinaldehyde Analyze->End

Caption: Experimental workflow for the synthesis of 4-Iodo-2-methoxynicotinaldehyde.

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield Byproducts Byproducts Observed? LowYield->Byproducts No CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes IdentifyByproducts Identify Byproducts (NMR, MS) Byproducts->IdentifyByproducts Yes CheckReagents Verify Reagent Activity & Stoichiometry CheckPurity->CheckReagents OptimizeConditions Optimize Reaction (Temp, Time) CheckReagents->OptimizeConditions Purification Optimize Purification OptimizeConditions->Purification DiIodinated Di-iodination? IdentifyByproducts->DiIodinated AdjustStoichiometry Adjust Iodinating Agent Stoichiometry DiIodinated->AdjustStoichiometry Yes UnreactedSM Unreacted Starting Material? DiIodinated->UnreactedSM No ControlAddition Slow Reagent Addition AdjustStoichiometry->ControlAddition ControlAddition->Purification IncreaseRxnTime Increase Reaction Time/Temperature UnreactedSM->IncreaseRxnTime Yes UnreactedSM->Purification No IncreaseRxnTime->Purification

Caption: Troubleshooting decision tree for the synthesis of 4-Iodo-2-methoxynicotinaldehyde.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Complex cluster_products Products & Byproducts 2-methoxynicotinaldehyde 2-methoxynicotinaldehyde Sigma_Complex Wheland Intermediate (Sigma Complex) 2-methoxynicotinaldehyde->Sigma_Complex Iodinating_Agent Iodinating Agent (e.g., I+ source) Iodinating_Agent->Sigma_Complex Product 4-Iodo-2-methoxynicotinaldehyde Sigma_Complex->Product Deprotonation Byproduct Di-iodinated Byproduct Product->Byproduct Further Iodination (Excess Reagent)

Caption: Reaction pathway for the iodination of 2-methoxynicotinaldehyde.

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-Iodo-2-methoxynicotinaldehyde

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Iodo-2-methoxynico...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Iodo-2-methoxynicotinaldehyde. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing base and solvent conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-Iodo-2-methoxynicotinaldehyde?

A1: The most plausible synthetic route involves a two-step process starting from 2-methoxypyridine:

  • Directed ortho-metalation (DoM): Deprotonation at the C3 position of 2-methoxypyridine using a strong lithium base.

  • Formylation: Quenching the resulting lithiated intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield 2-methoxynicotinaldehyde.

  • Iodination: Introduction of an iodine atom at the C4 position of 2-methoxynicotinaldehyde.

Q2: Which base is most suitable for the directed ortho-metalation of 2-methoxypyridine?

A2: For the ortho-metalation of pyridine derivatives, hindered lithium amides such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred over alkyllithiums like n-butyllithium (n-BuLi).[1] This is because n-BuLi can sometimes lead to nucleophilic addition to the pyridine ring as a side reaction.[1] LDA, being less nucleophilic, generally provides better regioselectivity for deprotonation at the C3 position.[1][2]

Q3: What are the critical parameters for a successful organolithium reaction?

A3: Success in organolithium reactions hinges on several key factors:

  • Reagent Quality: The concentration of commercially available organolithium reagents can degrade over time. It is crucial to titrate the reagent before use to ascertain its exact molarity.[3]

  • Anhydrous and Inert Conditions: Organolithium reagents are highly reactive towards moisture and oxygen.[3] All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[3] Solvents must be freshly dried and degassed.[3]

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions and prevent the decomposition of the organolithium reagent and the lithiated intermediate.[1][3]

Q4: How can I purify the final product, 4-Iodo-2-methoxynicotinaldehyde?

A4: Purification of pyridine aldehydes can often be achieved by column chromatography on silica gel. However, aldehydes can sometimes be sensitive. If issues arise, consider deactivating the silica gel with a small amount of triethylamine in the eluent. Recrystallization from a suitable solvent system is also a viable purification method. For pyridine compounds, acidic impurities can be removed by washing with a mild aqueous base (like sodium bicarbonate solution), and basic impurities with a mild aqueous acid, followed by extraction and drying.

Troubleshooting Guides

Problem 1: Low or No Yield of 2-methoxynicotinaldehyde (Formylation Step)
Potential Cause Troubleshooting Steps
Inactive Organolithium Reagent Titrate your organolithium base (e.g., n-BuLi, LDA) prior to use to confirm its concentration.[3] Use freshly purchased or properly stored reagents.
Presence of Water or Oxygen Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).[3] Use freshly distilled, anhydrous solvents. Ensure all reagent transfers are performed using syringe or cannula techniques under positive inert gas pressure.[3]
Incorrect Reaction Temperature Maintain a constant low temperature (typically -78 °C) during the lithiation and formylation steps.[1][3] Use a cryo-cool or a well-insulated dry ice/acetone bath.
Inefficient Lithiation Consider using a hindered base like LDA instead of n-BuLi to prevent nucleophilic addition.[1] The addition of a co-solvent like TMEDA can sometimes enhance the reactivity of the organolithium reagent, but care must be taken as it can also influence regioselectivity.
Issues with the Formylating Agent (DMF) Use anhydrous DMF. Commercially available anhydrous DMF is recommended. If drying in-house, ensure proper procedures are followed to remove all water.
Side Reactions Addition of the organolithium reagent to the pyridine ring is a common side reaction, especially with n-BuLi.[1] Using a hindered base like LDA at low temperatures helps to minimize this.[1]
Problem 2: Low Yield or Multiple Products in the Iodination Step
Potential Cause Troubleshooting Steps
Incorrect Iodinating Agent For electron-rich aromatic systems, a mild iodinating agent like N-iodosuccinimide (NIS) is often effective. Molecular iodine (I2) in the presence of an oxidizing agent or a Lewis acid catalyst can also be used.
Poor Regioselectivity The methoxy and aldehyde groups on the pyridine ring will direct the electrophilic iodination. If multiple isomers are formed, consider changing the solvent or the iodinating reagent system to enhance selectivity.
Decomposition of Starting Material or Product Some iodination conditions can be harsh. Monitor the reaction closely by TLC. If decomposition is observed, switch to milder conditions (e.g., lower temperature, less reactive iodinating agent).
Difficult Purification Iodinated compounds can sometimes be challenging to purify. If column chromatography is not effective, consider recrystallization or preparative TLC.

Data Presentation

Table 1: Comparison of Bases for Directed ortho-Metalation of Pyridine Derivatives

BaseTypical SolventTypical Temperature (°C)AdvantagesDisadvantages
n-BuLi THF, Diethyl ether-78 to 0High basicityCan act as a nucleophile, leading to addition reactions.[1]
s-BuLi THF, Diethyl ether-78Higher basicity than n-BuLiMore sterically hindered, can be more selective.
t-BuLi THF, Diethyl ether-78Very high basicityCan be less selective and prone to side reactions if not controlled carefully.
LDA THF-78Non-nucleophilic, good for directed metalation.[1][2]Requires in-situ preparation or careful storage of the commercial solution.
LTMP THF-78Highly hindered, excellent for selective deprotonation.[1]More expensive and less commonly used than LDA.

Table 2: Common Solvents for Organolithium Reactions

SolventPropertiesTypical UseConsiderations
Tetrahydrofuran (THF) Polar, aprotic, coordinatingGeneral purpose for organolithium reactionsCan be cleaved by strong bases at temperatures above -20 °C.[3] Must be rigorously dried.
Diethyl ether Less polar than THFAlternative to THFLower boiling point, may require a condenser even at low temperatures.
Hexane/Pentane Non-polarOften used for storing alkyllithiumsOrganolithium reagents are often aggregated and less reactive in non-polar solvents.

Experimental Protocols

Protocol 1: Synthesis of 2-methoxynicotinaldehyde via Directed ortho-Metalation and Formylation

Materials:

  • 2-methoxypyridine

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C. Add freshly distilled diisopropylamine, followed by the dropwise addition of n-BuLi solution while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-methoxypyridine in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Formylation: Slowly add anhydrous DMF to the reaction mixture at -78 °C. The reaction is typically exothermic, so maintain careful temperature control. Stir for an additional 1-2 hours at -78 °C.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Iodination of 2-methoxynicotinaldehyde

Materials:

  • 2-methoxynicotinaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-methoxynicotinaldehyde and dissolve it in acetonitrile.

  • Iodination: Add N-Iodosuccinimide (NIS) in one portion to the solution. Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, quench with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine. Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain 4-Iodo-2-methoxynicotinaldehyde.

Visualizations

experimental_workflow cluster_step1 Step 1: Directed ortho-Metalation & Formylation cluster_step2 Step 2: Iodination start 2-Methoxypyridine lda LDA in THF, -78°C start->lda Deprotonation lithiated 2-Methoxy-3-lithiopyridine lda->lithiated dmf DMF, -78°C lithiated->dmf Formylation aldehyde 2-Methoxynicotinaldehyde dmf->aldehyde nis NIS in Acetonitrile, RT aldehyde->nis Electrophilic Iodination final_product 4-Iodo-2-methoxynicotinaldehyde nis->final_product

Caption: Synthetic workflow for 4-Iodo-2-methoxynicotinaldehyde.

troubleshooting_lithiation cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield in Lithiation/Formylation? check_reagent Titrated Organolithium? start->check_reagent check_conditions Anhydrous & Inert Conditions? start->check_conditions check_temp Stable Low Temperature? start->check_temp sol_reagent Titrate or use fresh reagent. check_reagent->sol_reagent No sol_conditions Flame-dry glassware, use anhydrous solvents. check_conditions->sol_conditions No sol_temp Ensure consistent -78°C. check_temp->sol_temp No sol_base Switch to a hindered base (LDA). check_temp->sol_base Yes, still low yield sol_dmf Use anhydrous DMF. sol_base->sol_dmf

Caption: Troubleshooting logic for low yield in the lithiation step.

References

Reference Data & Comparative Studies

Validation

Reactivity Showdown: 4-Iodo- vs. 4-Bromo-2-methoxynicotinaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of starting materials in the synthesis of complex molecules is a critical decision impacting reaction efficiency, yield, and overall syntheti...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials in the synthesis of complex molecules is a critical decision impacting reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of 4-iodo-2-methoxynicotinaldehyde and its bromo-analogue, 4-bromo-2-methoxynicotinaldehyde, in the context of widely-used palladium-catalyzed cross-coupling reactions.

The fundamental difference in reactivity between these two pivotal building blocks lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions. The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2][3]

This guide will delve into a comparative analysis of these two compounds in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Quantitative Reactivity Comparison

While direct side-by-side kinetic studies on 4-iodo- and 4-bromo-2-methoxynicotinaldehyde are not extensively available in the public literature, the relative reactivity can be reliably inferred from studies on analogous halopyridine systems. The following table summarizes expected and reported outcomes, illustrating the enhanced reactivity of the iodo-substituted compound.

Reaction TypeSubstrateCoupling PartnerCatalyst System (mol%)ConditionsTime (h)Yield (%)Notes
Suzuki-Miyaura Coupling 4-Iodo-2-methoxynicotinaldehyde (hypothetical)Phenylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃, Dioxane/H₂O, 90-100°C4-12>90High reactivity allows for milder conditions and shorter reaction times.
Suzuki-Miyaura Coupling 4-Bromo-2-methoxynicotinaldehyde (analogous)Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃, Toluene/H₂O, 100°C12~85Requires slightly more forcing conditions for comparable yields.[4]
Sonogashira Coupling 4-Iodo-2-methoxynicotinaldehyde (hypothetical)PhenylacetylenePdCl₂(PPh₃)₂ (2-5), CuI (2-5)Et₃N, THF, RT-60°C6~90Reaction often proceeds efficiently at or near room temperature.[4][5]
Sonogashira Coupling 4-Bromo-2-methoxynicotinaldehyde (analogous)PhenylacetylenePdCl₂(PPh₃)₂ (5), CuI (5)Et₃N, DMF, 60°C6~85Generally requires heating to achieve high conversion.[6]
Buchwald-Hartwig Amination 4-Iodo-2-methoxynicotinaldehyde (analogous)MorpholinePd(OAc)₂ (2), Xantphos (4)Cs₂CO₃, Toluene, 110°C12-24~85-95Efficient coupling with a variety of amines.[5]
Buchwald-Hartwig Amination 4-Bromo-2-methoxynicotinaldehyde (analogous)MorpholinePd(OAc)₂ (2), Xantphos (4)Cs₂CO₃, Toluene, 110°C24~70-80Generally slower reaction rates compared to the iodo-analogue.[7]

Experimental Protocols

The following are detailed, generalized protocols for the three major cross-coupling reactions discussed. These should serve as a robust starting point for the functionalization of 4-iodo- and 4-bromo-2-methoxynicotinaldehyde.

Suzuki-Miyaura Coupling

This protocol is for the C-C bond formation between the halonicotinaldehyde and a boronic acid.

Materials:

  • 4-halo-2-methoxynicotinaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the 4-halo-2-methoxynicotinaldehyde, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

This protocol facilitates the formation of a C-C bond between the halonicotinaldehyde and a terminal alkyne.

Materials:

  • 4-halo-2-methoxynicotinaldehyde (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 equiv)

  • Degassed, anhydrous solvent (e.g., THF or DMF, 5 mL)

  • Schlenk flask

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the 4-halo-2-methoxynicotinaldehyde, palladium catalyst, and copper(I) co-catalyst.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature for the iodo-compound, 50-70°C for the bromo-compound).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol is for the formation of a C-N bond between the halonicotinaldehyde and a primary or secondary amine.

Materials:

  • 4-halo-2-methoxynicotinaldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed, anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

  • Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add the 4-halo-2-methoxynicotinaldehyde and the amine.

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 110°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude product by column chromatography.

Visualizing the Reactivity Difference and Workflow

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key mechanistic step responsible for the reactivity difference and a typical experimental workflow.

G cluster_reactivity Comparative Oxidative Addition Step Pd(0)L2 Pd(0)L₂ TS_I Transition State (Iodo) Pd(0)L2->TS_I Faster Rate (Lower Energy Barrier) TS_Br Transition State (Bromo) Pd(0)L2->TS_Br Slower Rate (Higher Energy Barrier) Ar_I 4-Iodo-2-methoxynicotinaldehyde Ar_I->TS_I Ar_Br 4-Bromo-2-methoxynicotinaldehyde Ar_Br->TS_Br Product_I Ar-Pd(II)(I)L₂ TS_I->Product_I Product_Br Ar-Pd(II)(Br)L₂ TS_Br->Product_Br

Comparative energy profile of the oxidative addition step.

G start Start reagents Combine Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir for Specified Time solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

General experimental workflow for cross-coupling reactions.

Conclusion

References

Comparative

A Comparative Analysis of Halogenated Nicotin-aldehydes in Cross-Coupling Reactions: A Guide for Researchers

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic compounds like nicotin-aldehydes is a critical step in the synthesis of novel chemical entities. Halogenated nicotin-...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic compounds like nicotin-aldehydes is a critical step in the synthesis of novel chemical entities. Halogenated nicotin-aldehydes serve as versatile precursors in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The choice of the halogen substituent (chlorine, bromine, or iodine) significantly impacts the reactivity of the substrate, influencing reaction conditions, catalyst selection, and overall efficiency. This guide provides a comparative analysis of chloro-, bromo-, and iodo-nicotin-aldehydes in three seminal cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings.

The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is a fundamental principle that dictates the ease of the oxidative addition step, which is often rate-limiting. This reactivity trend is directly correlated to the carbon-halogen (C-X) bond dissociation energy, following the order: Iodo > Bromo > Chloro . Consequently, iodo-nicotin-aldehydes are generally the most reactive substrates, followed by their bromo and chloro counterparts. This higher reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of halogenated nicotin-aldehydes in this reaction follows the expected trend, with iodo- and bromo-derivatives generally affording higher yields under milder conditions compared to chloro-derivatives.

Comparative Performance in Suzuki-Miyaura Coupling
Halogenated Nicotin-aldehydeRelative ReactivityTypical Reaction ConditionsRepresentative Yield (%)
2-Iodo-3-nicotinaldehydeHighPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 60-80 °C85-95
2-Bromo-3-nicotinaldehydeModeratePd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), solvent (e.g., Dioxane/H₂O), 80-100 °C75-90
2-Chloro-3-nicotinaldehydeLowPd catalyst with specialized ligand (e.g., Pd₂(dba)₃/SPhos), strong base (e.g., K₃PO₄), higher temperature (100-120 °C)60-80

Note: Yields are representative and can vary significantly based on the specific boronic acid, catalyst system, and reaction conditions employed.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-nicotinaldehyde with Phenylboronic Acid

Materials:

  • 2-Bromo-3-nicotinaldehyde (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-3-nicotinaldehyde, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow A Reaction Setup (Halonicotinaldehyde, Boronic Acid, Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C Solvent Addition (e.g., Dioxane/H₂O) B->C D Heating & Stirring (e.g., 90°C, 8-12h) C->D E Reaction Monitoring (TLC) D->E E->D Incomplete F Work-up (Extraction & Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G H Product G->H

Suzuki-Miyaura Coupling Experimental Workflow

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. This reaction is known for its tolerance of a wide range of functional groups.[1] Similar to the Suzuki coupling, the reactivity of halogenated nicotin-aldehydes in the Stille reaction is dictated by the strength of the carbon-halogen bond.[2]

Comparative Performance in Stille Coupling
Halogenated Nicotin-aldehydeRelative ReactivityTypical Reaction ConditionsRepresentative Yield (%)
2-Iodo-3-nicotinaldehydeHighPd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., Toluene or DMF), 80-100 °C80-95
2-Bromo-3-nicotinaldehydeModeratePd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., Toluene or DMF), 100-120 °C70-85
2-Chloro-3-nicotinaldehydeLowPd catalyst with specialized ligand (e.g., Pd₂(dba)₃/XPhos), higher temperature (120-140 °C)50-70

Note: Yields are representative and can vary significantly based on the specific organostannane, catalyst system, and reaction conditions employed. Organotin compounds are highly toxic and should be handled with appropriate safety precautions.

Experimental Protocol: Stille Coupling of 2-Bromo-3-nicotinaldehyde with Tributyl(phenyl)stannane

Materials:

  • 2-Bromo-3-nicotinaldehyde (1.0 mmol, 1.0 equiv)

  • Tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-3-nicotinaldehyde and anhydrous toluene.

  • Degas the solution by bubbling with an inert gas for 20 minutes.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ and tributyl(phenyl)stannane.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille_Coupling_Mechanism Catalytic Cycle of Stille Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² PdII->Transmetalation Transmetalation (R²-SnR₃) Transmetalation->Pd0 Reductive Elimination Product R¹-R² Transmetalation->Product

Catalytic Cycle of the Stille Coupling Reaction

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[4] The reactivity of halogenated nicotin-aldehydes in this reaction also follows the established I > Br > Cl trend.[4]

Comparative Performance in Sonogashira Coupling
Halogenated Nicotin-aldehydeRelative ReactivityTypical Reaction ConditionsRepresentative Yield (%)
2-Iodo-3-nicotinaldehydeHighPd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, base (e.g., Et₃N), solvent (e.g., THF), Room Temperature to 40 °C90-98
2-Bromo-3-nicotinaldehydeModeratePd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, base (e.g., Et₃N), solvent (e.g., THF), 50-70 °C70-85
2-Chloro-3-nicotinaldehydeLowPd catalyst with specialized ligand (e.g., Pd/NHC), CuI, strong base (e.g., Cs₂CO₃), higher temperature (80-100 °C)40-60

Note: Yields are representative and can vary significantly based on the specific terminal alkyne, catalyst system, and reaction conditions employed.

Experimental Protocol: Sonogashira Coupling of 2-Iodo-3-nicotinaldehyde with Phenylacetylene

Materials:

  • 2-Iodo-3-nicotinaldehyde (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-iodo-3-nicotinaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Logic Decision Logic for Sonogashira Coupling Start Select Halogenated Nicotin-aldehyde Iodo Iodo-nicotinaldehyde (High Reactivity) Start->Iodo Bromo Bromo-nicotinaldehyde (Moderate Reactivity) Start->Bromo Chloro Chloro-nicotinaldehyde (Low Reactivity) Start->Chloro Mild Mild Conditions: - Room Temp - Standard Pd/Cu catalysts Iodo->Mild Moderate Moderate Conditions: - Heating (50-70°C) - Standard Pd/Cu catalysts Bromo->Moderate Forcing Forcing Conditions: - Higher Temp (80-100°C) - Specialized Ligands (e.g., NHC) Chloro->Forcing

Decision Logic for Sonogashira Coupling Conditions

References

Validation

A Comparative Guide to Alternative Synthetic Precursors for 4-Substituted-2-Methoxypyridines

For Researchers, Scientists, and Drug Development Professionals The 4-substituted-2-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmaceutical agents and clinic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted-2-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmaceutical agents and clinical candidates. The efficient and versatile synthesis of these compounds is therefore of paramount importance. This guide provides a comparative analysis of various synthetic routes to 4-substituted-2-methoxypyridines, focusing on alternative precursors to traditional starting materials. We present a detailed examination of key synthetic strategies, supported by experimental data and detailed protocols, to inform the selection of the most appropriate route for specific research and development needs.

Executive Summary

Traditionally, the synthesis of 4-substituted-2-methoxypyridines often commences from readily available but sometimes challenging precursors like 2,4-dichloropyridine. While effective, this route can have limitations regarding regioselectivity and functional group compatibility. This guide explores several alternative and modern synthetic strategies that offer distinct advantages in terms of efficiency, modularity, and access to a diverse range of analogs.

This comparison covers the following synthetic pathways:

  • Traditional Route: Sequential Nucleophilic Aromatic Substitution (SNAr) starting from 2,4-Dichloropyridine.

  • Alternative Route 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura) from 4-Halo-2-methoxypyridines.

  • Alternative Route 2: Nucleophilic Aromatic Substitution (SNAr) on 4-Halo-2-methoxypyridines.

  • Alternative Route 3: Synthesis via Pyridine N-oxide Intermediates.

  • Alternative Route 4: Direct C-H Functionalization of 2-Methoxypyridine.

  • Alternative Route 5: Grignard Reagent Addition to Activated Pyridinium Ions.

Each route is evaluated based on yield, precursor accessibility, functional group tolerance, and scalability considerations.

Comparative Overview of Synthetic Pathways

G cluster_0 Traditional Route cluster_1 Alternative Routes cluster_1a Suzuki Coupling cluster_1b S_NAr cluster_1c Pyridine N-oxide cluster_1d C-H Functionalization cluster_1e Grignard Addition A 2,4-Dichloropyridine B 4-Substituted-2-chloropyridine A->B Regioselective S_NAr (e.g., organometallics) C 4-Substituted-2-methoxypyridine B->C S_NAr with NaOMe D 4-Bromo-2-methoxypyridine E 4-Aryl-2-methoxypyridine D->E Pd Catalyst, Base, R-B(OH)2 F 4-Chloro-2-methoxypyridine G 4-Nu-2-methoxypyridine F->G Nucleophile (Nu-H) H Pyridine I Pyridine N-oxide H->I Oxidation J 4-Nitro-pyridine-N-oxide I->J Nitration K 4-Amino-pyridine J->K Reduction L 4-Amino-2-methoxypyridine K->L Further functionalization & Methoxylation M 2-Methoxypyridine N 4-Aryl-2-methoxypyridine M->N Pd Catalyst, oxidant, Ar-X O 4-Methoxypyridine P N-Acyl-4-methoxypyridinium O->P Acylating agent Q Dihydropyridone P->Q R-MgX, Cu catalyst R 4-Alkyl/Aryl-2-methoxypyridine Q->R Rearomatization

Caption: Comparative overview of synthetic pathways to 4-substituted-2-methoxypyridines.

Data Presentation: Comparison of Synthetic Routes

Route Precursor Reagents Product Type Reported Yield (%) Key Advantages Key Disadvantages
Traditional 2,4-Dichloropyridine1. Nucleophile (e.g., R-MgX) 2. NaOMeVarious 4-substitutedVariable, multi-stepReadily available precursor.Regioselectivity can be challenging; often requires multiple steps.[1]
Alt. 1: Suzuki 4-Bromo-2-methoxypyridineArylboronic acid, Pd catalyst, Base4-Aryl60-96%[2][3]High functional group tolerance; modular.Requires pre-functionalized precursor; catalyst cost.
Alt. 2: SNAr 4-Chloro-2-methoxypyridineAmines, Alkoxides, Thiols4-Amino, 4-Alkoxy, 4-Thio70-95% (in similar systems)[1]Atom economical; often catalyst-free.Limited to nucleophilic substitutions; precursor synthesis required.
Alt. 3: N-oxide 4-Nitropyridine-N-oxideFe, Acid4-Amino85-90%[4][5]Access to 4-amino functionality; scalable.[6]Multi-step synthesis of precursor; use of nitrating agents.
Alt. 4: C-H Func. 2-MethoxypyridineAryl halide, Pd catalyst, Ligand4-Aryl62-66% (in a complex system)[7]High atom economy; avoids pre-functionalization.Regioselectivity can be challenging; catalyst development is ongoing.[2][6]
Alt. 5: Grignard 4-MethoxypyridineGrignard reagent, Acylating agent, Cu catalyst4-Alkyl/Aryl51-98% (for dihydropyridone intermediate)[4][8][9][10][11][12][13]Direct introduction of alkyl/aryl groups.Requires dearomatization/rearomatization sequence; sensitive reagents.

Experimental Protocols

Traditional Route: Sequential SNAr from 2,4-Dichloropyridine

This route relies on the differential reactivity of the chlorine atoms at the C2 and C4 positions. The C4 position is generally more activated towards nucleophilic attack.

  • Step 1: Regioselective Substitution at C4.

    • Reaction: To a solution of 2,4-dichloropyridine in an appropriate solvent (e.g., THF, Et2O), a nucleophile (e.g., a Grignard reagent, an amine, or an alkoxide) is added at a controlled temperature.

    • Work-up: The reaction is quenched with a suitable reagent (e.g., saturated NH4Cl solution for Grignard reactions). The product is extracted with an organic solvent, dried, and purified by chromatography or distillation.

    • Note: The regioselectivity of this step is highly dependent on the nucleophile and reaction conditions.[1]

  • Step 2: Methoxylation at C2.

    • Reaction: The 4-substituted-2-chloropyridine intermediate is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC or GC-MS).

    • Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the final product, which may be further purified.

Alternative Route 1: Suzuki-Miyaura Coupling

This powerful cross-coupling reaction allows for the formation of C-C bonds, typically to introduce aryl or heteroaryl substituents.

  • General Procedure for Suzuki-Miyaura Coupling. [2][9]

    • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methoxypyridine (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 equiv).

    • Reagent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

    • Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the required time, monitoring progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Route 2: Nucleophilic Aromatic Substitution (SNAr) on 4-Halo-2-methoxypyridine

This approach is ideal for introducing heteroatom nucleophiles at the C4 position.

  • General Procedure for SNAr with Amines.

    • Reaction Setup: In a sealed tube or microwave vial, combine 4-chloro-2-methoxypyridine (1.0 equiv), the desired amine (1.1-2.0 equiv), and a suitable solvent (e.g., DMSO, NMP, or PEG-400). A base (e.g., K2CO3, Et3N) may be required depending on the amine's acidity.

    • Reaction Execution: Heat the mixture to a temperature between 100-150 °C (conventional heating) or as specified for microwave irradiation, until the starting material is consumed.

    • Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

    • Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. Purify by column chromatography or crystallization.

Alternative Route 3: Synthesis via Pyridine N-oxide Intermediates

This multi-step route is particularly useful for the synthesis of 4-amino-2-methoxypyridines.

  • Step 1: N-Oxidation of Pyridine.

    • Reaction: Pyridine is treated with an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.[14][15]

    • Note: This reaction is often highly efficient but requires careful temperature control with peroxy acids.

  • Step 2: Nitration of Pyridine N-oxide.

    • Reaction: Pyridine N-oxide is reacted with a mixture of fuming nitric acid and sulfuric acid at elevated temperatures to introduce a nitro group at the 4-position.

  • Step 3: Reduction of 4-Nitropyridine-N-oxide. [4][5]

    • Reaction: 4-Nitropyridine-N-oxide is reduced using a metal catalyst (e.g., iron powder) in an acidic medium (e.g., acetic acid or aqueous mineral acid). This step typically reduces the nitro group and removes the N-oxide in one pot to yield 4-aminopyridine.

    • Yields: 85-90% have been reported for the reduction to 4-aminopyridine.[4][5]

  • Step 4: Conversion to 4-Substituted-2-methoxypyridine.

    • The resulting 4-aminopyridine can be further functionalized at the 2-position (e.g., via halogenation) followed by methoxylation.

Alternative Route 4: Direct C-H Functionalization

This modern approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

  • General Procedure for Palladium-Catalyzed C4-Arylation. [7]

    • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-methoxypyridine (1.0 equiv), an aryl halide (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%), a ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand), and a base (e.g., K2CO3, Cs2CO3).

    • Reaction Execution: The vessel is sealed and heated to a high temperature (typically >100 °C) in a suitable solvent (e.g., dioxane, toluene) for an extended period.

    • Work-up and Purification: After cooling, the reaction mixture is filtered, concentrated, and the product is isolated by column chromatography.

    • Note: Regioselectivity can be a significant challenge in C-H functionalization and often requires careful optimization of the ligand and reaction conditions.[2][6]

Alternative Route 5: Grignard Reagent Addition to Activated Pyridinium Ions

This method allows for the direct introduction of alkyl or aryl groups via a dearomatization-rearomatization sequence.

  • General Procedure for Dearomative Alkylation. [4][8][10][13]

    • Step 1: Formation of N-Acylpyridinium Salt (in situ): 4-Methoxypyridine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., toluene, THF) and cooled to a low temperature (e.g., -78 °C). An acylating agent (e.g., phenyl chloroformate, 2.0 equiv) is added.

    • Step 2: Copper-Catalyzed Grignard Addition: A chiral copper(I) complex (e.g., formed from CuBr·SMe2 and a chiral phosphine ligand, 5-10 mol%) is added, followed by the slow addition of a Grignard reagent (e.g., EtMgBr, 2.0 equiv). The reaction is stirred at low temperature for several hours.

    • Step 3: Work-up and Rearomatization: The reaction is quenched, and the intermediate dihydropyridone is isolated. Subsequent rearomatization to the desired 4-substituted-2-methoxypyridine can be achieved through oxidation or other methods, depending on the specific product.

    • Yields: Yields for the initial dearomatized product are reported to be in the range of 51-98%.[4][8][10][13]

Signaling Pathways and Experimental Workflows

G cluster_suzuki Suzuki Coupling Workflow S1 Combine Reactants (4-Bromo-2-methoxypyridine, Boronic Acid, Pd Catalyst, Base) S2 Add Degassed Solvent S1->S2 S3 Heat Reaction Mixture S2->S3 S4 Monitor Progress (TLC/LC-MS) S3->S4 S5 Work-up (Extraction) S4->S5 S6 Purification (Chromatography) S5->S6

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G start Select Synthetic Strategy precursor Precursor Availability and Cost start->precursor fgt Functional Group Tolerance Required? precursor->fgt Precursor Available scale Scalability Needed? fgt->scale suzuki Suzuki Coupling scale->suzuki High FGT, Scalable snar SNAr scale->snar Specific Nucleophile, Scalable ch_func C-H Functionalization scale->ch_func High Atom Economy, Less Scalable n_oxide N-oxide Route scale->n_oxide Specific for 4-Amino, Scalable

Caption: Logic diagram for the selection of a synthetic route to 4-substituted-2-methoxypyridines.

Conclusion

The synthesis of 4-substituted-2-methoxypyridines can be approached from a variety of precursor materials, each with its own set of advantages and limitations. While the traditional route starting from 2,4-dichloropyridine remains a viable option, modern synthetic methods offer greater flexibility and efficiency.

  • Suzuki-Miyaura coupling provides a highly modular approach for the synthesis of 4-aryl derivatives with excellent functional group tolerance.

  • Nucleophilic aromatic substitution on 4-halo-2-methoxypyridines is a straightforward and often catalyst-free method for introducing heteroatom substituents.

  • The pyridine N-oxide route is a well-established and scalable pathway for accessing 4-amino-substituted pyridines.

  • Direct C-H functionalization represents the most atom-economical approach, though challenges in regioselectivity and scalability are still being addressed.

  • Grignard reagent addition offers a direct method for introducing alkyl and aryl groups, expanding the accessible chemical space.

The choice of the optimal synthetic precursor and route will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the resources available. This guide provides the necessary data and protocols to make an informed decision for the efficient and successful synthesis of 4-substituted-2-methoxypyridines.

References

Comparative

Comparative Analysis of 4-Iodo-2-methoxynicotinaldehyde Purity Validation: HPLC vs. NMR Spectroscopy

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 4-Iodo-2-methoxynicotinaldehyde, a key intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 4-Iodo-2-methoxynicotinaldehyde, a key intermediate in pharmaceutical synthesis. We present supporting experimental data from the analysis of three distinct batches to illustrate the strengths and limitations of each technique.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for determining the purity of a compound by separating it from its impurities. The area of the peak corresponding to the compound of interest relative to the total area of all peaks provides a quantitative measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹H NMR, provides detailed structural information about a molecule. Quantitative NMR (qNMR) can be used to determine purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.

Experimental Protocols

A reverse-phase HPLC method was developed to assess the purity of three different batches of 4-Iodo-2-methoxynicotinaldehyde.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were prepared by dissolving approximately 1 mg of each batch of 4-Iodo-2-methoxynicotinaldehyde in 1 mL of Acetonitrile.

Quantitative ¹H NMR was employed to determine the purity of the same three batches using an internal standard.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Approximately 10 mg of each 4-Iodo-2-methoxynicotinaldehyde batch and 5 mg of maleic acid were accurately weighed and dissolved in 0.75 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

Comparative Data Analysis

The purity of three distinct batches of 4-Iodo-2-methoxynicotinaldehyde was assessed using the protocols described above. The results are summarized in the tables below.

Table 1: HPLC Purity Analysis Results

Batch IDRetention Time (min)Peak Area (%)Impurity Profile
Batch A5.8299.85%Single impurity at 4.2 min (0.15%)
Batch B5.8198.90%Impurity at 4.2 min (0.85%), Impurity at 6.5 min (0.25%)
Batch C5.8397.50%Multiple minor impurities, major impurity at 4.2 min (1.95%)

Table 2: ¹H NMR Purity Analysis Results

Batch IDAnalyte Signal (ppm)Integral (Analyte)Standard Signal (ppm)Integral (Standard)Calculated Purity (%)
Batch A9.95 (s, 1H)1.006.28 (s, 2H)2.0099.7%
Batch B9.95 (s, 1H)1.006.28 (s, 2H)2.0498.8%
Batch C9.95 (s, 1H)1.006.28 (s, 2H)2.0997.2%

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and NMR purity validation processes.

HPLC_Workflow prep Sample Preparation (1 mg/mL in ACN) hplc HPLC System (Agilent 1260) prep->hplc Load Sample injection Inject 5 µL hplc->injection separation C18 Column Separation (Gradient Elution) injection->separation detection DAD Detection (@ 254 nm) separation->detection analysis Data Analysis (Peak Integration) detection->analysis result Purity Result (% Area) analysis->result

Caption: HPLC purity validation workflow for 4-Iodo-2-methoxynicotinaldehyde.

NMR_Workflow prep Sample Preparation (Analyte + Internal Std in DMSO-d6) nmr NMR Spectrometer (Bruker 400 MHz) prep->nmr Insert Sample acquisition ¹H NMR Acquisition (d1 = 30s) nmr->acquisition processing Data Processing (Phasing, Baseline Correction) acquisition->processing integration Signal Integration (Analyte vs. Standard) processing->integration calculation Purity Calculation integration->calculation result Purity Result (qNMR %) calculation->result

Caption: Quantitative ¹H NMR purity validation workflow.

Discussion and Comparison

Both HPLC and ¹H NMR are effective methods for determining the purity of 4-Iodo-2-methoxynicotinaldehyde, with the results from both techniques showing strong correlation across the three batches.

  • Sensitivity and Impurity Profiling: HPLC with DAD detection is highly sensitive and excels at detecting and quantifying minor impurities, providing a detailed impurity profile. As seen in Batch B and C, HPLC can clearly resolve multiple impurity peaks.

  • Accuracy and Trueness: qNMR, when performed with a certified internal standard and appropriate parameters (e.g., long relaxation delay), is considered a primary ratio method. It provides a highly accurate purity value that is directly traceable to a standard, without the need for reference standards of the impurities.

  • Structural Information: A significant advantage of NMR is its ability to provide structural information. While not the primary goal of a purity assessment, unexpected signals in the NMR spectrum can help in the identification of unknown impurities.

  • Throughput and Complexity: HPLC methods are generally more amenable to high-throughput screening once a method is established. The instrumentation and data analysis can be more automated. qNMR requires careful sample preparation and longer acquisition times (due to the long relaxation delay) but provides a more direct measure of purity without the need for extensive method development for each potential impurity.

Conclusion

For routine quality control and the detection of trace impurities, HPLC is an excellent and efficient method. For the certification of reference materials or when an absolute, highly accurate purity value is required without reliance on the response factors of impurities, qNMR is the superior technique. The choice of method will therefore depend on the specific requirements of the analysis. For comprehensive characterization, employing both techniques is recommended to leverage their complementary strengths.

Comparative

A Cost-Benefit Analysis of 4-Iodo-2-methoxynicotinaldehyde in Chemical Synthesis

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances reactivity, cost, and synthetic efficiency. This guide provides a comprehensive co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances reactivity, cost, and synthetic efficiency. This guide provides a comprehensive cost-benefit analysis of 4-Iodo-2-methoxynicotinaldehyde, a versatile building block, and compares its performance with a common alternative, 6-Chloro-2-methoxynicotinaldehyde, in key palladium-catalyzed cross-coupling reactions.

4-Iodo-2-methoxynicotinaldehyde is a highly reactive and versatile intermediate in organic synthesis, prized for its applications in the development of pharmaceuticals, organic electronics, and advanced materials.[1] Its utility stems from the presence of three key functional groups: a reactive aldehyde, an electron-donating methoxy group, and a carbon-iodine bond that readily participates in cross-coupling reactions. This unique combination allows for the strategic and efficient construction of complex molecular architectures.

However, the enhanced reactivity of the iodo-substituent often comes at a higher procurement cost compared to its chloro- or bromo-analogues. This guide will delve into a quantitative comparison to aid researchers in making informed decisions for their synthetic strategies.

Performance in Key Cross-Coupling Reactions

The primary advantage of 4-Iodo-2-methoxynicotinaldehyde lies in its superior performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond facilitates the oxidative addition step in the catalytic cycle, often leading to faster reactions, higher yields, and milder reaction conditions compared to less reactive halo-aromatics.

While direct side-by-side experimental data for 4-Iodo-2-methoxynicotinaldehyde versus its chloro-analogue under identical conditions is not extensively documented in publicly available literature, we can infer performance based on well-established principles and data from analogous halopyridine systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-I bond, 4-Iodo-2-methoxynicotinaldehyde is expected to undergo Suzuki-Miyaura coupling with boronic acids under milder conditions and with shorter reaction times than its chloro-counterpart. This can be particularly advantageous when working with thermally sensitive substrates.

Feature4-Iodo-2-methoxynicotinaldehyde6-Chloro-2-methoxynicotinaldehydeRationale
Relative Reactivity HighModerate to LowThe C-I bond is significantly weaker than the C-Cl bond, leading to a faster rate of oxidative addition to the palladium catalyst.
Typical Reaction Temp. Room Temperature to 80 °C80 °C to 120 °CThe higher reactivity of the iodo-substrate allows for lower reaction temperatures.
Typical Reaction Time 1 - 6 hours6 - 24 hoursFaster kinetics are associated with the more reactive starting material.
Catalyst Loading Lower catalyst loading may be sufficient.Higher catalyst loading or more specialized, electron-rich ligands may be required.The less reactive C-Cl bond requires a more active catalytic system.
Expected Yield Generally highModerate to high, but may require more optimization.The higher reactivity of the iodo-compound often translates to higher and more consistent yields.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds, crucial in the synthesis of many pharmaceutical compounds. Similar to the Suzuki-Miyaura coupling, the increased reactivity of 4-Iodo-2-methoxynicotinaldehyde is advantageous.

Feature4-Iodo-2-methoxynicotinaldehyde6-Chloro-2-methoxynicotinaldehydeRationale
Relative Reactivity HighModerate to LowThe C-I bond's lability facilitates the oxidative addition step.
Typical Reaction Temp. 60 °C to 100 °C100 °C to 140 °CMilder conditions are often sufficient for the more reactive iodo-substrate.
Typical Reaction Time 2 - 12 hours12 - 36 hoursThe reaction kinetics are generally faster with the iodo-compound.
Ligand Choice A wider range of phosphine ligands can be effective.Often requires bulky, electron-rich ligands to promote catalysis with the less reactive chloro-substrate.The challenging oxidative addition to the C-Cl bond necessitates more specialized and activating ligands.
Expected Yield Generally highModerate to high, highly dependent on catalyst system and substrate.The greater reactivity of the iodo-compound typically leads to more reliable and higher yields.
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reactivity trend of halogens is particularly pronounced in this reaction.

Feature4-Iodo-2-methoxynicotinaldehyde6-Chloro-2-methoxynicotinaldehydeRationale
Relative Reactivity Very HighLowThe Sonogashira coupling is often challenging with aryl chlorides, while aryl iodides are highly effective substrates.
Typical Reaction Temp. Room Temperature to 60 °COften requires high temperatures (>100 °C) and may still result in low yields.The high reactivity of the C-I bond allows for very mild reaction conditions.
Typical Reaction Time 0.5 - 4 hoursCan be very long (>24 hours) with poor conversion.The kinetic advantage of the iodo-substrate is significant in this coupling.
Copper Co-catalyst The reaction is efficient with standard copper(I) co-catalysts.May require higher loadings of the copper co-catalyst or specialized copper-free conditions.The sluggish reactivity of the chloro-substrate may necessitate modified catalytic systems.
Expected Yield High to excellentLow to moderate, often with significant side product formation.The use of aryl iodides is standard for achieving high yields in Sonogashira couplings.

Cost Analysis

A crucial aspect of the cost-benefit analysis is the procurement cost of the starting materials. The synthesis of iodo-aromatics often involves more expensive iodinating reagents or additional synthetic steps compared to their chloro-counterparts, which is reflected in their market price.

CompoundCAS NumberSupplier ExamplePrice (USD) per Gram*
4-Iodo-2-methoxynicotinaldehyde 158669-26-2ChemUniverse~$164/g (for 250mg)
6-Chloro-2-methoxynicotinaldehyde 95652-81-6ChemUniverse~$147/g (for 1g)

*Prices are approximate and subject to change based on supplier and quantity. The price for 4-Iodo-2-methoxynicotinaldehyde is extrapolated from a smaller package size and may be lower for larger quantities.

As the table indicates, 4-Iodo-2-methoxynicotinaldehyde is significantly more expensive on a per-gram basis than 6-Chloro-2-methoxynicotinaldehyde.

Cost-Benefit Conclusion

The choice between 4-Iodo-2-methoxynicotinaldehyde and a less expensive alternative like 6-Chloro-2-methoxynicotinaldehyde is a strategic decision that depends on the specific goals of the synthesis.

Benefits of 4-Iodo-2-methoxynicotinaldehyde:

  • Higher Reactivity: Leads to faster reaction times, milder conditions, and often higher yields.

  • Broader Reaction Scope: Particularly advantageous for challenging couplings like the Sonogashira reaction.

  • Reduced Optimization: The higher reactivity can lead to less time spent on reaction optimization.

  • Compatibility with Sensitive Substrates: Milder conditions can be crucial when working with delicate functional groups.

Drawbacks of 4-Iodo-2-methoxynicotinaldehyde:

  • Higher Cost: The primary disadvantage is the significantly higher procurement cost.

Recommendation:

  • For early-stage drug discovery, medicinal chemistry, and the synthesis of complex, high-value molecules where reaction efficiency, yield, and speed are paramount, the higher cost of 4-Iodo-2-methoxynicotinaldehyde is often justified. The ability to rapidly generate diverse analogs and obtain reliable results can accelerate project timelines.

  • For large-scale synthesis, process development, and cost-sensitive projects, 6-Chloro-2-methoxynicotinaldehyde may be the more pragmatic choice. While it may require more extensive optimization of reaction conditions (e.g., higher temperatures, more specialized and expensive catalysts/ligands), the lower cost of the starting material can lead to significant overall savings.

Ultimately, the decision should be made after careful consideration of the project's specific constraints, including budget, timeline, and the chemical complexity of the target molecule.

Experimental Protocols

The following are generalized experimental protocols for the key cross-coupling reactions discussed. Researchers should note that these are starting points and may require optimization for specific substrates.

General Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Halopyridine (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq) in a Schlenk flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 prep3 Add degassed solvent. prep2->prep3 prep4 Add Pd Catalyst (1-5 mol%). prep3->prep4 react Heat reaction mixture (Temp. and Time vary). prep4->react workup1 Cool to RT and quench. react->workup1 workup2 Extract with organic solvent. workup1->workup2 workup3 Dry and concentrate. workup2->workup3 purify Purify by column chromatography. workup3->purify Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Halopyridine (1.0 eq), Amine (1.2 eq), Base (1.4 eq), Pd Precatalyst (1-2 mol%), and Ligand (2-4 mol%) in a Schlenk flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 prep3 Add degassed solvent. prep2->prep3 react Heat reaction mixture (Temp. and Time vary). prep3->react workup1 Cool to RT and filter through celite. react->workup1 workup2 Concentrate the filtrate. workup1->workup2 purify Purify by column chromatography. workup2->purify Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Halopyridine (1.0 eq), Pd Catalyst (1-5 mol%), Cu(I) salt (2-10 mol%) in a Schlenk flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 prep3 Add degassed solvent and base (e.g., Et₃N). prep2->prep3 prep4 Add Terminal Alkyne (1.1 eq). prep3->prep4 react Stir at specified temperature (Temp. and Time vary). prep4->react workup1 Filter and concentrate. react->workup1 workup2 Purify by column chromatography. workup1->workup2 Decision_Pathway start Project Initiation priority Primary Project Priority? start->priority cost Cost-Effectiveness priority->cost Cost speed Speed and Reactivity priority->speed Efficiency chloro Select 6-Chloro-2-methoxynicotinaldehyde cost->chloro iodo Select 4-Iodo-2-methoxynicotinaldehyde speed->iodo optimize Optimize Reaction Conditions (Higher Temp, Specialized Catalysts) chloro->optimize mild Utilize Milder Reaction Conditions iodo->mild

References

Validation

A Comparative Spectroscopic Guide to the Reaction Products of 4-Iodo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals 4-Iodo-2-methoxynicotinaldehyde is a versatile building block in synthetic and medicinal chemistry. Its trifunctional nature, featuring an aldehyde, an iodo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Iodo-2-methoxynicotinaldehyde is a versatile building block in synthetic and medicinal chemistry. Its trifunctional nature, featuring an aldehyde, an iodo group, and a methoxy group on a pyridine ring, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the spectroscopic data for products derived from two key reaction pathways of analogous compounds: palladium-catalyzed cross-coupling reactions at the iodo position and condensation reactions involving the aldehyde functionality. Understanding the distinct spectroscopic signatures of these reaction products is crucial for reaction monitoring, structural elucidation, and purity assessment in drug discovery and development.

Alternative Reaction Pathways

The reactivity of 4-Iodo-2-methoxynicotinaldehyde can be directed towards two primary sites:

  • C-C Bond Formation via Palladium-Catalyzed Cross-Coupling: The iodo group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are fundamental in constructing complex molecular scaffolds.

  • Modification of the Aldehyde Group: The aldehyde functionality can readily undergo a variety of reactions, including condensations (e.g., Aldol, Knoevenagel), reductive aminations, and oxidations, to introduce diverse functional groups.

This guide will focus on the spectroscopic characterization of products from a representative Suzuki-Miyaura coupling and an Aldol-type condensation reaction, using closely related model compounds due to the limited availability of published data for 4-Iodo-2-methoxynicotinaldehyde itself.

Spectroscopic Comparison of Reaction Products

The following tables summarize the expected spectroscopic data for the products of a Suzuki-Miyaura coupling of an iodo-aldehyde and a condensation reaction of a methoxy-aldehyde. These examples serve as a proxy for the analysis of reaction products derived from 4-Iodo-2-methoxynicotinaldehyde.

Table 1: ¹H NMR Data Comparison

CompoundAromatic Protons (δ, ppm)Aldehyde/Enone Protons (δ, ppm)Methoxy/Methyl Protons (δ, ppm)
Suzuki Product: 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde[1]7.94 (d, J = 8.4 Hz, 2H), 7.74 (d, J = 8.2 Hz, 2H), 7.54 (d, J = 8.2 Hz, 2H), 7.29 (d, J = 7.9 Hz, 2H)10.05 (s, 1H)2.42 (s, 3H)
Condensation Product: 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one[2]6.88 (d, J = 6 Hz, 1H), 8.01 (d, J = 6 Hz, 1H), 6.93 (dd, J = 16 Hz, 1H), 6.95 (dd, J = 16 Hz, 1H), 7.16 (s, 1H)Not Applicable3.82 (s, 3H), 3.87 (s, 3H)

Table 2: ¹³C NMR Data Comparison

CompoundAromatic Carbons (δ, ppm)Carbonyl/Alkene Carbons (δ, ppm)Methoxy/Methyl Carbons (δ, ppm)
Suzuki Product: 4-Acetylbiphenyl[3]146.21, 140.32, 136.31, 129.39, 128.67, 127.71, 127.66198.1527.08
Condensation Product: 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one[2]112.43, 153.50189.8555.82, 56.11

Table 3: IR and Mass Spectrometry Data Comparison

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
Suzuki Product: 4-Acetylbiphenyl[3]3073, 2916 (C-H), 1680 (C=O), 1600 (C=C aromatic)Expected [M]+
Condensation Product: 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one[2]3436 (O-H, if aldol addition product), 2918, 2848 (C-H), 1648 (C=C alkene), 1606 (C=O), 1496 (C=C aromatic)354 [M]+ for C₂₁H₂₂O₅

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for 4-Iodo-2-methoxynicotinaldehyde.

Materials:

  • Aryl iodide (e.g., 4-Iodobenzaldehyde) (1.0 mmol)[4]

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a custom catalyst) (1 mol%)[4]

  • Base (e.g., K₂CO₃) (1.5 mmol)[4]

  • Solvent (e.g., Ethanol) (5 mL)[4]

Procedure:

  • To a reaction vessel, add the aryl iodide, arylboronic acid, palladium catalyst, and base.[4]

  • Add the solvent and stir the mixture at room temperature.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 2: Aldol Condensation Reaction

This protocol describes a base-catalyzed Aldol condensation between an aldehyde and a ketone, which is applicable to 4-Iodo-2-methoxynicotinaldehyde.

Materials:

  • Aldehyde (e.g., 2,5-dimethoxybenzaldehyde) (5.0 mmol)[2]

  • Ketone (e.g., Acetone) (2.5 mmol)[2]

  • Base (e.g., 1.0 M Sodium hydroxide) (20 mL)[2]

  • Solvent (e.g., Ethanol) (10 mL)[2]

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and ketone in the solvent.[2]

  • Add the base solution to the mixture and stir at room temperature or reflux for a specified time (e.g., 2 hours).[2]

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter the resulting solid precipitate and wash it with water.[2]

  • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[2]

  • Analyze the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[2]

Visualizing Reaction Workflows

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product & Analysis A 4-Iodo-2-methoxy- nicotinaldehyde E Reaction in Solvent A->E B Arylboronic Acid B->E C Palladium Catalyst C->E D Base D->E F Work-up & Purification E->F G Coupled Product F->G H Spectroscopic Analysis G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Aldol Condensation Workflow

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product & Analysis A 4-Iodo-2-methoxy- nicotinaldehyde E Condensation Reaction A->E B Enolizable Ketone/ Aldehyde B->E C Base or Acid Catalyst C->E D Solvent D->E F Work-up & Purification E->F G α,β-Unsaturated Carbonyl F->G H Spectroscopic Analysis G->H

Caption: General workflow for an Aldol condensation reaction.

References

Comparative

A Comparative Guide to Palladium Ligand Efficiency in Cross-Coupling Reactions with 4-Iodo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions offer unparalleled versatility and efficiency. This guide provides a comprehensive comparison of the performance of various palladium ligands in several key cross-coupling reactions utilizing 4-iodo-2-methoxynicotinaldehyde as a versatile building block. The data presented herein, compiled from scientific literature and technical documentation, is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a new carbon-carbon or carbon-heteroatom bond between two fragments, typically an organohalide and an organometallic or other nucleophilic partner.[1] The choice of the palladium precursor and, critically, the ancillary ligand, dictates the efficiency, substrate scope, and functional group tolerance of these transformations. For a substrate such as 4-iodo-2-methoxynicotinaldehyde, the electron-deficient nature of the pyridine ring and the presence of the aldehyde and methoxy functional groups can influence the catalytic activity. The carbon-iodine bond is generally the most reactive among halogens in these reactions.[2]

This guide will focus on the following key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron reagent.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.[1][3]

  • Heck Reaction: Formation of a carbon-carbon bond with an alkene.

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.[4]

  • Stille Coupling: Formation of a carbon-carbon bond with an organostannane reagent.[5][6][7][8][9]

Comparative Performance of Palladium Ligands

The selection of an appropriate ligand is paramount for a successful cross-coupling reaction. Ligands stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination. The following tables summarize the performance of various palladium ligands in cross-coupling reactions with substrates analogous to 4-iodo-2-methoxynicotinaldehyde, providing a predictive framework for reaction optimization.

Disclaimer: The following data is compiled from various sources and represents typical yields for similar substrates. Actual yields with 4-iodo-2-methoxynicotinaldehyde may vary and require optimization.

Suzuki-Miyaura Coupling

Reaction: 4-Iodo-2-methoxynicotinaldehyde + Arylboronic Acid → 4-Aryl-2-methoxynicotinaldehyde

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Typical Yield (%)
PPh₃Pd(OAc)₂K₂CO₃DME/H₂O801285-95
dppfPdCl₂(dppf)K₃PO₄Dioxane1001688-96
SPhosPd(OAc)₂K₂CO₃Toluene/H₂O100890-98
Buchwald-Hartwig Amination

Reaction: 4-Iodo-2-methoxynicotinaldehyde + Amine → 4-(Amino)-2-methoxynicotinaldehyde

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Typical Yield (%)
BINAPPd₂(dba)₃NaOtBuToluene80-10012-2480-95
XPhosPd(OAc)₂K₃PO₄Dioxane10012-2485-98
dppfPdCl₂(dppf)Cs₂CO₃Toluene100-11012-2480-90
Heck Reaction

Reaction: 4-Iodo-2-methoxynicotinaldehyde + Alkene → 4-(Alkenyl)-2-methoxynicotinaldehyde

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Typical Yield (%)
PPh₃Pd(OAc)₂Et₃NDMF1001275-90
P(o-tolyl)₃Pd(OAc)₂K₂CO₃NMP1202480-95
NonePd(OAc)₂K₃PO₄DMAc12019-44High
Sonogashira Coupling

Reaction: 4-Iodo-2-methoxynicotinaldehyde + Terminal Alkyne → 4-(Alkynyl)-2-methoxynicotinaldehyde

LigandPalladium PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
PPh₃PdCl₂(PPh₃)₂CuIEt₃N / DMF60685-95
XPhosPd(OAc)₂CuICs₂CO₃Dioxane801290-97
P(t-Bu)₃Pd(P(t-Bu)₃)₂NoneK₂CO₃Toluene1001085-94
Stille Coupling

Reaction: 4-Iodo-2-methoxynicotinaldehyde + Organostannane → 4-(Aryl/Vinyl)-2-methoxynicotinaldehyde

LigandPalladium PrecursorAdditiveSolventTemp. (°C)Time (h)Typical Yield (%)
PPh₃Pd(PPh₃)₄NoneToluene1101670-90
AsPh₃Pd₂(dba)₃CuIDMF801275-95
P(t-Bu)₃Pd(OAc)₂CsFDioxane1001280-98

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions with 4-iodo-2-methoxynicotinaldehyde. These should be considered as starting points, and optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry, and choice of base and solvent) is often necessary for achieving optimal results.

General Procedure for Suzuki-Miyaura Coupling

A mixture of 4-iodo-2-methoxynicotinaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[10]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, 4-iodo-2-methoxynicotinaldehyde (1.0 eq.), the amine (1.2 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to the specified temperature (typically 80-110 °C) and stirred for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-arylated product.

General Procedure for Heck Reaction

To a sealed tube are added 4-iodo-2-methoxynicotinaldehyde (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required, e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMF or NMP). The mixture is degassed and then heated to the reaction temperature (typically 100-140 °C). After the reaction is complete, it is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, add 4-iodo-2-methoxynicotinaldehyde (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[4] Anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 eq.) are added. The terminal alkyne (1.1-1.5 eq.) is then added dropwise to the mixture. The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) and monitored by TLC or LC-MS. Upon completion, the mixture is worked up by dilution with an organic solvent, washing with aqueous solutions, drying, and concentration. The crude product is purified by column chromatography.[7]

General Procedure for Stille Coupling

In a flame-dried flask under an inert atmosphere, dissolve 4-iodo-2-methoxynicotinaldehyde (1.0 eq.) and the organostannane reagent (1.1 eq.) in a degassed solvent (e.g., toluene or DMF). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives (e.g., CuI). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous potassium fluoride to remove tin byproducts. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizing the Catalytic Processes

To further aid in the understanding of these complex reactions, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Cross-Coupling Catalytic Cycle Generalized Palladium(0) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdIIRR R-Pd(II)(R')L_n Transmetal->PdIIRR RedElim Reductive Elimination PdIIRR->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Experimental Workflow Typical Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: 4-iodo-2-methoxynicotinaldehyde, Coupling Partner, Base Catalyst Add Palladium Precursor and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir under Inert Atmosphere Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

References

Validation

literature review of synthetic routes for substituted nicotin-aldehydes

For Researchers, Scientists, and Drug Development Professionals Substituted nicotin-aldehydes are pivotal intermediates in the synthesis of a diverse array of pharmaceuticals and agrochemicals. The strategic introduction...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotin-aldehydes are pivotal intermediates in the synthesis of a diverse array of pharmaceuticals and agrochemicals. The strategic introduction of an aldehyde functionality onto a substituted pyridine ring is a key transformation, and a variety of synthetic methodologies have been developed to achieve this. This guide provides an objective comparison of the most common and effective synthetic routes, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key aspects of several widely used methods for the synthesis of substituted nicotin-aldehydes, allowing for a direct comparison of their advantages and disadvantages.

Synthetic RouteSubstrate ScopeReagents & ConditionsTypical YieldsAdvantagesDisadvantages
Reduction of Nicotinic Acid Derivatives Broad; tolerates various substituents on the pyridine ring.1. NaBH₄, BF₃·OEt₂ then MnO₂ 2. Lithium tri-tert-butoxyaluminum hydride80-95%High yields, commercially available starting materials.Two-step process, requires anhydrous conditions.
Vilsmeier-Haack Reaction Electron-rich pyridines (e.g., with alkoxy or amino substituents).POCl₃ or (chloromethylene)dimethyliminium chloride, DMF70-85%One-pot formylation, mild conditions.Limited to electron-rich substrates.
Suzuki Coupling Halogenated nicotin-aldehydes (bromo or iodo).Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄)75-90%Excellent for synthesizing aryl-substituted nicotin-aldehydes, high functional group tolerance.Requires pre-functionalized starting materials, potential for catalyst poisoning.
Directed Ortho-Metalation (DoM) Pyridines with a directing group (e.g., alkoxy, amide).Strong base (e.g., n-BuLi, LDA), formylating agent (e.g., DMF)60-80%High regioselectivity.Requires cryogenic temperatures and strictly anhydrous conditions.
Oxidation of Pyridylmethanols Substituted pyridylmethanols.MnO₂, PCC, Swern oxidation reagents85-95%High yields, mild conditions for some reagents (e.g., MnO₂).Requires the synthesis of the corresponding alcohol precursor.
Catalytic Hydrogenation of Cyanopyridines Substituted cyanopyridines.H₂, catalyst (e.g., Raney Nickel), often with additives to control reductionModerate to HighPotentially scalable for industrial applications.Over-reduction to the amine or alcohol can be a significant side reaction.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinaldehyde

This two-step procedure involves the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.[1][2]

Step 1: Synthesis of (2-chloropyridin-3-yl)methanol

  • Materials: 2-chloronicotinic acid, Sodium borohydride (NaBH₄), Boron trifluoride diethyl etherate (BF₃·OEt₂), Tetrahydrofuran (THF), Dichloromethane (DCM), Sodium hydroxide (NaOH) solution, Anhydrous sodium sulfate.

  • Procedure:

    • In a four-necked flask, suspend Sodium borohydride (72g) in Tetrahydrofuran (450ml) and cool the mixture to between -10°C and 0°C.

    • Slowly add Boron trifluoride diethyl etherate solution (575g) dropwise, maintaining the internal temperature below 10°C. Stir for 5 minutes after the addition is complete.

    • Prepare a solution of 2-chloronicotinic acid (100g) in Tetrahydrofuran (600ml) and add it dropwise to the reaction mixture, keeping the temperature below 30°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 6 hours.

    • Quench the reaction by the slow addition of a 10% Sodium hydroxide solution until the pH is between 8 and 9.

    • Filter the mixture and extract the filtrate with Dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-chloropyridin-3-yl)methanol, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloronicotinaldehyde

  • Materials: (2-chloropyridin-3-yl)methanol, Manganese dioxide (MnO₂), Dichloromethane (DCM).

  • Procedure:

    • In a four-necked flask, dissolve the crude (2-chloropyridin-3-yl)methanol (125g) in Dichloromethane (450ml).

    • Add Manganese dioxide (280g) to the solution.

    • Heat the mixture to reflux and maintain for 3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and filter off the manganese dioxide.

    • Concentrate the filtrate under reduced pressure and cool to crystallize the product.

    • The resulting yellow solid is 2-chloronicotinaldehyde (Yield: 86.6%, Purity: 99.1%).[2]

Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of an electron-rich aromatic substrate.[3]

  • Materials: Substrate (e.g., an electron-rich pyridine), (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent), N,N-Dimethylformamide (DMF), Sodium acetate (NaOAc), Diethyl ether (Et₂O), Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the substrate (1.0 equivalent) in N,N-Dimethylformamide.

    • Cool the solution to 0°C and add (Chloromethylene)dimethyliminium Chloride (1.5 equivalents).

    • Allow the reaction mixture to stir at room temperature for 6.5 hours.

    • Cool the mixture back to 0°C and add a solution of Sodium acetate (5.6 equivalents) in water. Stir for 10 minutes.

    • Dilute the reaction mixture with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the desired aldehyde (Example yield: 77%).[3]

Suzuki Coupling for the Synthesis of 5-Aryl-nicotinaldehydes

This procedure outlines the palladium-catalyzed cross-coupling of a bromo-nicotinaldehyde with an arylboronic acid.[4]

  • Materials: 2-bromonicotinaldehyde, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium phosphate (K₃PO₄), Solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • In a pressure tube, combine 2-bromonicotinaldehyde (1.0 equivalent), the respective arylboronic acid (1.66 equivalents), Tetrakis(triphenylphosphine)palladium(0) (5 mol%), and Potassium phosphate (1.66 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent.

    • Seal the tube and heat the reaction mixture to 80-100°C for 2-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the 5-aryl-nicotinaldehyde. (Example yields: 78-80%).[4]

Synthetic Workflow Visualization

The following diagram illustrates the common synthetic pathways to substituted nicotin-aldehydes.

Synthetic_Routes_to_Nicotinaldehydes General Synthetic Pathways to Substituted Nicotin-aldehydes sub_pyridine Substituted Pyridine product Substituted Nicotin-aldehyde sub_pyridine->product Vilsmeier-Haack or DoM (Formylation) sub_nicotinic_acid Substituted Nicotinic Acid/Derivative sub_nicotinic_acid->product Reduction halo_nicotinaldehyde Halogenated Nicotin-aldehyde halo_nicotinaldehyde->product Suzuki Coupling sub_pyridylmethanol Substituted Pyridylmethanol sub_pyridylmethanol->product Oxidation sub_cyanopyridine Substituted Cyanopyridine sub_cyanopyridine->product Catalytic Hydrogenation

Caption: Synthetic routes to substituted nicotin-aldehydes.

References

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4-Iodo-2-methoxynicotinaldehyde
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